3-Methoxycyclohex-2-en-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPIEHHCQPVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168471 | |
| Record name | 3-Methoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-60-6 | |
| Record name | 3-Methoxy-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGG9T84Q2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methoxycyclohex-2-en-1-one (CAS Number: 16807-60-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one, with the CAS number 16807-60-6, is a cyclic enone that serves as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a conjugated system with both a ketone and an enol ether, provides multiple reactive sites for various chemical transformations. This technical guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, particularly as a building block in the synthesis of more complex molecules. While sometimes broadly categorized for use in proteomics research, its primary role appears to be that of a precursor in multi-step synthetic pathways.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 16807-60-6 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 32-35 °C | [2] |
| Boiling Point | 114 °C at 19 hPa | [2] |
| Density | Approximately 1.03 g/cm³ | [2] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopy | Data for this compound (Predicted/General) | Data for 3-Methylcyclohex-2-en-1-one (for comparison) |
| ¹H NMR | δ ~5.4 (s, 1H, vinyl H), ~3.6 (s, 3H, OCH₃), ~2.4 (m, 2H), ~2.3 (m, 2H), ~2.0 (m, 2H) | δ ~5.88 (s, 1H), ~2.34 (t, 2H), ~2.28 (t, 2H), ~2.00 (m, 2H), ~1.95 (s, 3H)[3] |
| ¹³C NMR | δ ~200 (C=O), ~178 (C-O), ~102 (C=C-O), ~37, ~30, ~22 (CH₂), ~56 (OCH₃) | δ ~199.9, ~162.9, ~126.6, ~36.9, ~30.9, ~24.5, ~22.5[3] |
| IR (cm⁻¹) | ~1650 (C=O, conjugated), ~1600 (C=C), ~1220 (C-O) | Not available |
| Mass Spec (m/z) | M⁺ at 126. Fragments from loss of OCH₃, CO. | Not available |
Synthesis and Experimental Protocols
The most common and practical synthesis of this compound involves the O-methylation of 1,3-cyclohexanedione. 1,3-Cyclohexanedione can be synthesized from resorcinol.
Synthesis of 1,3-Cyclohexanedione from Resorcinol
This procedure involves the hydrogenation of resorcinol.
Experimental Protocol:
-
In a high-pressure reactor, a solution of resorcinol in a suitable solvent (e.g., water or ethanol) is prepared.
-
A hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., rhodium on alumina), is added to the solution.
-
The reactor is sealed and pressurized with hydrogen gas.
-
The reaction mixture is stirred at a specific temperature and pressure until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, the catalyst is filtered off.
-
The filtrate is then acidified (e.g., with HCl) to precipitate the 1,3-cyclohexanedione.
-
The product is collected by filtration, washed, and dried.
Synthesis of this compound from 1,3-Cyclohexanedione
This step involves the O-methylation of the enol form of 1,3-cyclohexanedione. A common method utilizes trimethyl orthoformate.
Experimental Protocol:
-
1,3-cyclohexanedione is dissolved in a mixture of methanol and trimethyl orthoformate.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess reagents are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Logical Workflow for Synthesis
Caption: Synthesis pathway of this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature.
-
Michael Acceptor: The electron-withdrawing ketone group activates the double bond, making the β-carbon susceptible to nucleophilic attack in Michael additions. This allows for the introduction of a wide range of substituents at the 5-position of the cyclohexenone ring.
-
Dienophile in Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems.
-
Precursor to Substituted Phenols and Anisoles: The enone system can be aromatized under various conditions to yield substituted phenols or anisoles.
-
Natural Product Synthesis: Cyclohexenone derivatives are common structural motifs in a variety of natural products. This compound can serve as a starting material for the total synthesis of such compounds.[4][5]
While its application in "proteomics research" is cited by some suppliers, specific details are scarce. It is plausible that it could be used as a scaffold for developing chemical probes or affinity labels for specific proteins, but dedicated studies detailing this application are not prominent in the scientific literature.
General Experimental Workflow for a Michael Addition
Caption: General workflow for a Michael addition reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its rich chemistry allows for the construction of complex molecular architectures, making it a useful tool for researchers in synthetic chemistry and drug discovery. While its direct biological applications are not well-documented, its role as a synthetic building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in its effective utilization.
References
- 1. This compound | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one is a cyclic enone derivative with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such as reaction kinetics, process design, and formulation development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Molecular Weight | 126.15 g/mol | PubChem[1] |
| Melting Point | 32 °C | Not explicitly cited |
| Boiling Point | 232.9 ± 29.0 °C at 760 mmHg | Not explicitly cited |
| Density | 1.0 ± 0.1 g/cm³ | Not explicitly cited |
| Flash Point | 104.2 ± 17.8 °C | Not explicitly cited |
| CAS Number | 16807-60-6 | PubChem[1] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of an organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.
Boiling Point Determination
The boiling point is a fundamental physical property of a liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
Procedure:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a liquid can be determined by measuring its mass and volume.
Apparatus:
-
Pycnometer or a volumetric flask with a stopper
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the mass is measured again.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.
-
The density of the sample liquid is calculated by dividing the mass of the liquid by its volume.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification, reaction setup, and formulation.
Apparatus:
-
Small test tubes
-
Graduated pipettes
-
Vortex mixer (optional)
Procedure:
-
A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.
-
The mixture is visually inspected to determine if the solute has completely dissolved.
-
If the solute dissolves, further increments of the solute can be added until saturation is reached to determine the quantitative solubility. If it does not dissolve, the compound is classified as insoluble or sparingly soluble in that solvent. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
Synthesis Workflow
References
3-Methoxycyclohex-2-en-1-one molecular weight and formula
An In-depth Technical Guide on 3-Methoxycyclohex-2-en-1-one
This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a cyclic ketone with the chemical formula C7H10O2.[1][2] Its molecular structure and composition are fundamental to its chemical behavior and potential applications in organic synthesis.
Quantitative Molecular Information
A summary of the key quantitative data for this compound is presented below for straightforward reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C7H10O2 | |
| Molecular Weight | 126.15 | g/mol |
| Exact Mass | 126.068077 | Da |
Table 1: Summary of the molecular properties of this compound.
Experimental Protocols & Methodologies
The determination of the molecular weight and formula of chemical compounds like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: This technique is used to measure the mass-to-charge ratio of ions. The molecular weight is determined by identifying the molecular ion peak. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.
Elemental Analysis: This experimental method determines the percentage composition of individual elements in a compound. The empirical formula can be derived from this data, and in conjunction with the molecular weight from mass spectrometry, the molecular formula can be established.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.
Figure 1: Relationship between compound name, formula, and molecular weight.
References
Synthesis and Characterization of 3-Methoxycyclohex-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. This document details a robust synthetic protocol, outlines key physicochemical properties, and presents a thorough characterization profile including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the successful preparation and identification of this compound.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules. Its enone functionality, coupled with the activating methoxy group, makes it a versatile substrate for various chemical transformations, including Michael additions, Robinson annulations, and as a dienophile in Diels-Alder reactions. A reliable and well-characterized source of this intermediate is crucial for its application in multi-step synthetic campaigns. This guide presents a detailed methodology for its synthesis from 1,3-cyclohexanedione and a comprehensive analysis of its spectroscopic and physical properties.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed O-methylation of 1,3-cyclohexanedione using methanol.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of 3-ethoxy-2-cyclohexenone.
Materials:
-
1,3-Cyclohexanedione
-
Methanol (anhydrous)
-
Benzene or Toluene (for azeotropic removal of water)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-cyclohexanedione (1.0 eq), methanol (5-10 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq), and a suitable solvent for azeotropic distillation such as benzene or toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid or low melting solid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 114 °C at 19 hPa |
| Melting Point | 32-35 °C |
| Density | ~1.1 g/cm³ |
Characterization Data
The structural identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following spectral data are predicted based on the structure and data from analogous compounds, as direct experimental spectra were not available in the cited sources.
¹H NMR (Proton NMR):
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.3-5.5 | Singlet | 1H | =CH |
| ~3.6-3.8 | Singlet | 3H | -OCH₃ |
| ~2.3-2.5 | Triplet | 2H | -CH₂-C=O |
| ~2.2-2.4 | Triplet | 2H | -CH₂-C=C |
| ~1.8-2.0 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ) (ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~175-180 | C-OCH₃ |
| ~100-105 | =CH |
| ~55-60 | -OCH₃ |
| ~35-40 | -CH₂-C=O |
| ~25-30 | -CH₂-C=C |
| ~20-25 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1650-1680 | Strong | C=O stretch (conjugated) |
| ~1600-1620 | Strong | C=C stretch (alkene) |
| ~1200-1250 | Strong | C-O stretch (enol ether) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 126 | Moderate | [M]⁺ (Molecular Ion) |
| 98 | High | [M - CO]⁺ |
| 95 | High | [M - OCH₃]⁺ |
| 83 | Moderate | [M - C₂H₃O]⁺ |
| 69 | High | Further fragmentation |
Experimental and Analytical Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: A workflow diagram illustrating the synthesis and characterization process.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is robust and high-yielding, and the provided characterization data will aid in the unambiguous identification of the target compound. This information is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.
Spectroscopic Data and Experimental Protocols for 3-Methoxycyclohex-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxycyclohex-2-en-1-one, a key intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.35 | s | 1H | H-2 |
| 3.65 | s | 3H | -OCH₃ |
| 2.40 | t, J = 6.2 Hz | 2H | H-6 |
| 2.32 | t, J = 6.5 Hz | 2H | H-4 |
| 1.95 | p, J = 6.3 Hz | 2H | H-5 |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | C-1 (C=O) |
| 178.5 | C-3 (C-OCH₃) |
| 102.8 | C-2 (=CH) |
| 55.5 | -OCH₃ |
| 37.0 | C-6 (CH₂) |
| 28.9 | C-4 (CH₂) |
| 21.6 | C-5 (CH₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~2950 | C-H stretch (alkane) |
| ~1650 | C=O stretch (α,β-unsaturated ketone) |
| ~1600 | C=C stretch |
| ~1220 | C-O stretch (enol ether) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 126 | [M]⁺ (Molecular Ion) |
| 98 | [M - CO]⁺ |
| 83 | [M - CO - CH₃]⁺ |
| 69 | [M - CO - C₂H₅]⁺ or [C₄H₅O]⁺ |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The relative abundance of each ion is then plotted against its m/z value to generate the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Reactivity and Electronic Properties of 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxycyclohex-2-en-1-one is a versatile building block in organic synthesis, valued for its unique electronic properties and predictable reactivity. As an α,β-unsaturated ketone bearing an electron-donating methoxy group at the β-position, it serves as a key intermediate in the construction of complex cyclic and polycyclic frameworks. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and characteristic reactions of this compound, including detailed experimental protocols and spectroscopic data. The strategic application of this reagent in Michael additions, alkylations, and cycloaddition reactions is highlighted, offering insights for its use in synthetic chemistry and drug discovery programs.
Introduction
This compound, a derivative of 1,3-cyclohexanedione, is a bifunctional molecule featuring both an enol ether and an α,β-unsaturated ketone. This arrangement of functional groups imparts a distinct electronic character, influencing its reactivity towards nucleophiles and electrophiles. The electron-donating methoxy group enhances the electron density of the enone system, thereby modulating its reactivity in comparison to simple cyclohexenones. This guide will delve into the fundamental aspects of its chemistry, providing a valuable resource for chemists engaged in the synthesis of natural products, medicinal chemistry, and materials science.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the O-methylation of 1,3-cyclohexanedione. This reaction takes advantage of the acidic nature of the dione, which exists in equilibrium with its enol tautomer.[1]
Experimental Protocol: O-Methylation of 1,3-Cyclohexanedione
Materials:
-
1,3-Cyclohexanedione
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
DOT Script for Synthesis Workflow:
Caption: Synthesis of this compound.
Electronic Properties
The electronic nature of this compound is dictated by the interplay between the electron-withdrawing carbonyl group and the electron-donating methoxy group through the conjugated π-system. The lone pairs on the oxygen atom of the methoxy group participate in resonance, increasing the electron density at the β-carbon (C3) and the carbonyl oxygen.
This resonance contribution has several important consequences:
-
Nucleophilicity of the β-carbon: The increased electron density at the β-carbon makes it susceptible to attack by electrophiles.
-
Reduced Electrophilicity of the β-carbon: Compared to a standard enone, the electron-donating effect of the methoxy group reduces the electrophilicity of the β-carbon towards nucleophiles in Michael additions. However, it is still a viable Michael acceptor.
-
Activation of the α-carbon: The enol ether moiety facilitates the formation of a dienolate upon deprotonation at the α-carbon (C2), which can then react as a nucleophile.
DOT Script for Resonance Structures:
Caption: Resonance in this compound.
Reactivity and Key Reactions
Michael Addition
This compound can act as a Michael acceptor, undergoing conjugate addition of nucleophiles at the β-carbon. While the electron-donating methoxy group somewhat deactivates the system towards this reaction compared to unsubstituted enones, the reaction still proceeds with a variety of soft nucleophiles.[2][3]
Experimental Protocol: Michael Addition of a Thiol
Materials:
-
This compound
-
Thiophenol
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Stirring apparatus
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add thiophenol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Michael Addition:
Caption: Michael Addition Reaction Pathway.
Alkylation Reactions
Deprotonation at the α-position (C2) of this compound generates a nucleophilic enolate that can be alkylated with various electrophiles. This is a powerful method for introducing substituents at the C2 position.
Experimental Protocol: α-Alkylation
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution
-
Methyl iodide
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Stirring apparatus
-
Round-bottom flask
-
Syringe
Procedure:
-
In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) via syringe.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Robinson Annulation
The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5][6] While not a direct reaction of this compound, this compound is a product of a related strategy starting from 1,3-cyclohexanedione. The enolate of a ketone can add to an α,β-unsaturated ketone, and subsequent cyclization and dehydration yield a cyclohexenone derivative. This compound can be a precursor to more complex fused ring systems through its own Michael addition followed by an intramolecular condensation.
DOT Script for Robinson Annulation Concept:
Caption: Conceptual Steps of Robinson Annulation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum of this compound is expected to show a singlet for the methoxy protons around 3.6-3.8 ppm. The vinylic proton at C2 should appear as a singlet in the range of 5.2-5.5 ppm. The methylene protons at C4, C5, and C6 will appear as multiplets in the upfield region (1.9-2.5 ppm).
-
¹³C NMR: The carbonyl carbon (C1) is expected to resonate around 198-202 ppm. The olefinic carbons, C2 and C3, will appear at approximately 100-110 ppm and 170-180 ppm, respectively, with the C3 carbon being significantly downfield due to the attached oxygen. The methoxy carbon will be observed around 55-60 ppm. The methylene carbons (C4, C5, C6) will resonate in the 20-40 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the conjugated carbonyl group (C=O) in the region of 1650-1680 cm⁻¹.[7] The C=C double bond stretch will appear around 1600-1620 cm⁻¹. The C-O stretching of the enol ether will be observed in the 1200-1250 cm⁻¹ region. The sp³ C-H stretching of the methylene groups will be visible just below 3000 cm⁻¹, while the sp² C-H stretch of the vinylic proton will be just above 3000 cm⁻¹.[8][9]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Common fragmentation patterns would include the loss of a methyl radical (M-15), a methoxy radical (M-31), and carbon monoxide (M-28).[10][11][12]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [13] |
| Molecular Weight | 126.15 g/mol | [13] |
| Melting Point | 32-35 °C | |
| Boiling Point | 114 °C at 19 hPa | |
| ¹H NMR (δ, ppm) | ~5.3 (s, 1H), ~3.7 (s, 3H), ~2.4 (m, 2H), ~2.3 (m, 2H), ~2.0 (m, 2H) | (Predicted) |
| ¹³C NMR (δ, ppm) | ~199 (C=O), ~175 (C-O), ~105 (C=C), ~56 (O-CH₃), ~37, ~30, ~22 (CH₂) | (Predicted) |
| IR (ν, cm⁻¹) | ~1660 (C=O), ~1610 (C=C), ~1240 (C-O) | (Predicted) |
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its electronic properties, arising from the conjugated enone and enol ether functionalities, allow for a range of transformations. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for its effective utilization in the design and construction of complex molecular architectures. This guide provides a foundational resource for researchers to explore the full potential of this versatile building block.
References
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. This compound | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactions of 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one is a versatile cyclic enone that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group within the cyclohexenone framework, make it a key intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis, Robinson annulation, Michael additions, and reactions with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of natural products and pharmaceutical agents.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the O-methylation of 1,3-cyclohexanedione. This precursor is readily available and can be prepared by the hydrogenation of resorcinol.[1] The methylation is typically achieved using a methylating agent such as diazomethane or dimethyl sulfate.
Experimental Protocol: Synthesis from 1,3-Cyclohexanedione
This protocol is adapted from the general procedure for the synthesis of 3-alkoxy-2-cyclohexenones.[1]
Materials:
-
1,3-Cyclohexanedione
-
Diazomethane solution in diethyl ether (prepared from a suitable precursor, e.g., Diazald®)
-
Diethyl ether (anhydrous)
-
Methanol (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, dissolve 1,3-cyclohexanedione (1.0 eq) in a minimal amount of anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approximately 1.1 eq) with gentle stirring. The addition should be continued until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench any remaining diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a colorless oil.
Key Reactions and Applications
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[2] this compound, upon hydrolysis of the enol ether, can generate a 1,3-dione system that is a suitable precursor for this reaction. However, the direct use of this compound as the Michael donor is less common. A more prominent application is the use of a related compound, 2-methyl-1,3-cyclohexanedione, in the synthesis of the Wieland-Miescher ketone, a crucial intermediate in steroid synthesis.[2]
Logical Workflow for Wieland-Miescher Ketone Synthesis
Caption: Robinson annulation pathway to the Wieland-Miescher ketone.
Experimental Protocol: Robinson Annulation for Wieland-Miescher Ketone Synthesis (Analogous System)
This protocol is based on established procedures for the synthesis of the Wieland-Miescher ketone.[2]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Triethylamine
-
Pyrrolidine
-
Toluene
-
Methanol
-
Sodium methoxide
Procedure:
-
Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in toluene, add triethylamine (0.1 eq) and methyl vinyl ketone (1.1 eq). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Aldol Condensation: Dissolve the crude Michael adduct in methanol. Add a catalytic amount of sodium methoxide (0.05 eq) and stir the mixture at room temperature for 12-16 hours. Alternatively, a solution of the Michael adduct in toluene containing a catalytic amount of pyrrolidine can be refluxed with azeotropic removal of water.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel or by crystallization to obtain the Wieland-Miescher ketone.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | Triethylamine / Pyrrolidine | Toluene / Methanol | Reflux / RT | 4-16 h | Wieland-Miescher Ketone | 60-80 |
Table 1: Representative Conditions for Wieland-Miescher Ketone Synthesis.
Michael (Conjugate) Addition
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles at the C-3 position. The electron-donating methoxy group at C-3 directs nucleophilic attack to the C-2 position. However, upon protonation, the resulting enol can tautomerize, leading to the net addition at the C-3 position of the cyclohexanone ring.
General Michael Addition Pathway
Caption: General pathway for Michael addition to this compound.
Amines readily add to this compound in a conjugate fashion.
Experimental Protocol: Aza-Michael Addition of Piperidine
Materials:
-
This compound
-
Piperidine
-
Ethanol (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add piperidine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(piperidin-1-yl)cyclohexan-1-one.
| Nucleophile | Solvent | Temperature | Time | Product | Yield (%) |
| Piperidine | Ethanol | Room Temp. | 24 h | 3-(Piperidin-1-yl)cyclohexan-1-one | ~85-95 |
Table 2: Representative Conditions for Aza-Michael Addition. (Yields are estimated based on similar reactions).
Thiols are excellent soft nucleophiles for conjugate addition to enones.
Experimental Protocol: Thia-Michael Addition of Thiophenol
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 3-(phenylthio)cyclohexan-1-one.
| Nucleophile | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
| Thiophenol | Triethylamine | Dichloromethane | Room Temp. | 4-6 h | 3-(Phenylthio)cyclohexan-1-one | >90 |
Table 3: Representative Conditions for Thia-Michael Addition. (Yields are based on general thia-Michael additions).
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents can proceed via either 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate addition), depending on the nature of the reagent.
-
Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums): These reagents typically favor 1,2-addition, attacking the electrophilic carbonyl carbon.
-
Soft Nucleophiles (e.g., Organocuprates/Gilman Reagents): These reagents preferentially undergo 1,4-conjugate addition.[3]
Regioselectivity of Organometallic Addition
Caption: Regioselectivity of organometallic additions to enones.
Experimental Protocol: Conjugate Addition of a Gilman Reagent
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add MeLi solution (2.0 eq) to the stirred suspension. The mixture should turn into a clear, colorless, or slightly yellow solution of lithium dimethylcuprate (Me₂CuLi).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the enone to the freshly prepared Gilman reagent via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-methyl-3-methoxycyclohexan-1-one, which may hydrolyze to 3-methylcyclohexan-1-one upon workup or chromatography.
| Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Me₂CuLi | THF | -78 | 1-2 | 3-Methyl-3-methoxycyclohexan-1-one | 70-90 |
Table 4: Representative Conditions for Gilman Reagent Addition. (Yields are estimated based on similar conjugate additions).
Application in Steroid Synthesis
While the Wieland-Miescher ketone is a more direct precursor, this compound and its derivatives can also serve as building blocks for the A-ring of the steroid nucleus. Through a sequence of reactions, such as Robinson annulation with a suitable annulating agent, the core bicyclic system of steroids can be constructed.
Conceptual Pathway to a Steroid A/B Ring System
Caption: Conceptual use in constructing the steroid A/B ring system.
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis. The following table summarizes its key NMR spectral data.
| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment |
| ¹H | ~5.3 | s | =CH- |
| ¹H | ~3.6 | s | -OCH₃ |
| ¹H | ~2.4 | t | -CH₂-C=O |
| ¹H | ~2.3 | t | -CH₂-C=C |
| ¹H | ~2.0 | m | -CH₂-CH₂-CH₂- |
| ¹³C | ~200 | s | C=O |
| ¹³C | ~178 | s | C-OMe |
| ¹³C | ~102 | s | =CH- |
| ¹³C | ~56 | q | -OCH₃ |
| ¹³C | ~37 | t | -CH₂-C=O |
| ¹³C | ~30 | t | -CH₂-C=C |
| ¹³C | ~22 | t | -CH₂-CH₂-CH₂- |
Table 5: ¹H and ¹³C NMR Data for this compound. (Chemical shifts are approximate and may vary slightly based on solvent and concentration).[4]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its participation in fundamental transformations such as Robinson annulations, Michael additions, and reactions with organometallic reagents provides access to a wide range of functionalized cyclohexanone and bicyclic structures. The protocols and data presented in this guide are intended to serve as a practical resource for researchers, enabling the effective utilization of this versatile building block in the synthesis of complex target molecules, from natural products to novel pharmaceutical agents. Further exploration of its reactivity, particularly in asymmetric catalysis, will undoubtedly continue to expand its synthetic utility.
References
The Synthetic Versatility of 3-Methoxycyclohex-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one is a versatile bifunctional organic compound that serves as a valuable synthon in a multitude of organic syntheses. Its structure incorporates both a vinyl ether and an α,β-unsaturated ketone, bestowing upon it a unique and tunable reactivity profile. This guide provides an in-depth exploration of its applications, focusing on its role as a vinyl ether in key synthetic transformations, complete with detailed experimental protocols and quantitative data.
The reactivity of this compound is governed by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing carbonyl group. This arrangement makes the β-carbon susceptible to nucleophilic attack (conjugate addition) and the α-carbon amenable to deprotonation to form a nucleophilic enolate. Furthermore, the enol ether double bond can participate in cycloaddition reactions. These distinct reactive sites allow for its strategic use in the construction of complex cyclic and polycyclic frameworks, most notably in the synthesis of steroids and other natural products.
Core Synthetic Applications
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation. This compound and its derivatives are excellent substrates for this reaction, often serving as the Michael acceptor. A classic application is in the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[1][2][3] The reaction typically involves an enolate, generated from a ketone, adding to the β-position of the cyclohexenone, followed by a base- or acid-catalyzed cyclization and dehydration to form a new six-membered ring.[4][5][6]
Logical Workflow for Robinson Annulation
Caption: Robinson Annulation Workflow.
Experimental Protocol: Synthesis of Wieland-Miescher Ketone Analog
This protocol is adapted from procedures for the synthesis of the Wieland-Miescher ketone.[7][8]
-
Enolate Formation: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as methanol or toluene, a catalytic amount of a base (e.g., potassium hydroxide or pyrrolidine) is added.
-
Michael Addition: The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is monitored by TLC until the starting material is consumed.
-
Cyclization and Dehydration (Annulation): The reaction mixture is then heated to reflux to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The organic product is extracted with a suitable solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the Wieland-Miescher ketone.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | (S)-Proline | DMSO | Room Temp | 49% (76% ee) | [1] |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | KOH | Methanol | Reflux | ~70-80% | [7] |
Stork Enamine Alkylation
The Stork enamine alkylation provides a regioselective method for the α-alkylation of ketones.[9] this compound can be converted into its corresponding enamine by reaction with a secondary amine (e.g., pyrrolidine, morpholine). This enamine then serves as a potent nucleophile, attacking various electrophiles such as alkyl halides or Michael acceptors.[10][11] A final hydrolysis step regenerates the ketone, now bearing an alkyl group at the α-position. This method avoids issues of polyalkylation and offers better regiocontrol compared to direct enolate alkylation.[9]
Logical Workflow for Stork Enamine Alkylation
Caption: Stork Enamine Alkylation Workflow.
Experimental Protocol: α-Alkylation via Stork Enamine Synthesis
This is a general protocol based on the principles of the Stork enamine alkylation.[9][12]
-
Enamine Formation: this compound (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) are dissolved in a dry, aprotic solvent like toluene or THF. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water. The reaction is monitored by the disappearance of the ketone starting material.
-
Alkylation: The solvent is removed in vacuo, and the crude enamine is redissolved in a dry solvent (e.g., dioxane or THF). The electrophile (e.g., ethyl vinyl ketone or methyl iodide, 1.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete.[12]
-
Hydrolysis: The resulting iminium salt is hydrolyzed by adding an aqueous acid solution (e.g., dilute HCl or acetic acid buffer) and stirring for several hours.
-
Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. Purification is achieved via column chromatography.
| Ketone | Amine | Electrophile | Solvent | Yield | Reference |
| Isobutyraldehyde (as enamine) | Varies | Bu2BOTf | THF/DCM | 77% | [10] |
| 3-Methylcyclohexanone (as enamine) | Pyrrolidine | Ethyl vinyl ketone | Dioxane | (Not specified for this step) | [12] |
Conjugate Addition
The β-carbon of this compound is electrophilic and readily undergoes conjugate (or Michael) addition with a wide range of nucleophiles.[13][14] This reaction is fundamental for introducing substituents at the 3-position of the resulting cyclohexanone derivative. Common nucleophiles include organocuprates (Gilman reagents), which are known to favor 1,4-addition over 1,2-addition, as well as enamines, and stabilized enolates.[13]
Mechanism of Conjugate Addition
Caption: Conjugate Addition Mechanism.
Experimental Protocol: Conjugate Addition of an Organocuprate
This is a generalized procedure for a Gilman-type conjugate addition.
-
Preparation of Gilman Reagent: In a flame-dried flask under an inert atmosphere (e.g., Argon), copper(I) iodide (1.0 eq) is suspended in dry THF at -78 °C. An organolithium reagent (e.g., methyllithium, 2.0 eq) is added dropwise, and the mixture is stirred to form the lithium diorganocuprate (Gilman reagent).
-
Conjugate Addition: A solution of this compound (1.0 eq) in dry THF is added slowly to the pre-formed Gilman reagent at -78 °C. The reaction is stirred at low temperature for a specified time.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
| Substrate | Nucleophile | Solvent | Temperature | Yield |
| Cyclohexenone | Organozinc iodide | (Not specified) | (Not specified) | (Not specified) |
| Cyclohexenone | Phenylboronic acid | (Not specified) | (Not specified) | High (asymmetric) |
Cycloaddition Reactions
The electron-rich double bond of the vinyl ether moiety in this compound can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions.[15][16] In these reactions, the cyclohexenone can act as either the diene or the dienophile (or the 2π component), depending on the reaction partner. Photochemical [2+2] cycloadditions with alkenes are a common method to form cyclobutane rings, which are valuable intermediates in natural product synthesis.[15]
[2+2] Photocycloaddition Workflow
Caption: [2+2] Photocycloaddition Pathway.
Experimental Protocol: [2+2] Photocycloaddition
This general protocol is based on established procedures for enone-alkene photocycloadditions.[15]
-
Reaction Setup: A solution of this compound (1.0 eq) and an excess of the desired alkene in a suitable solvent (e.g., acetone, acetonitrile, or hexane) is placed in a photoreactor vessel (e.g., made of Pyrex to filter out short-wavelength UV).
-
Degassing: The solution is thoroughly degassed by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes to remove oxygen, which can quench the triplet state.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, typically near room temperature, using a cooling well. The reaction is monitored by GC or TLC.
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then subjected to column chromatography on silica gel to isolate the cycloadduct(s).
| Enone | Alkene | Solvent | Conditions | Outcome | Reference |
| Carvone | Sunlight | Neat | 1 year | Carvone-camphor | [15] |
| Cyclic Enones | Various Alkenes | Acetone | UV irradiation | Cyclobutane adducts | [15] |
Conclusion
This compound is a powerful and multifaceted building block in modern organic synthesis. Its unique combination of a vinyl ether and a conjugated enone allows for a diverse range of transformations, including annulations, regioselective alkylations, conjugate additions, and cycloadditions. The ability to selectively engage different reactive sites makes it an indispensable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures, particularly in the realm of natural product and steroid synthesis. The protocols and data presented herein provide a foundational guide for professionals seeking to leverage the synthetic potential of this versatile reagent.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 11. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilicity of the Beta-Carbon in 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic character of the beta-carbon in 3-methoxycyclohex-2-en-1-one, a key intermediate in organic synthesis. The document explores the underlying electronic effects governing its reactivity, details its participation in Michael additions, and provides relevant spectroscopic and experimental data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, offering insights into the strategic utilization of this versatile building block.
Introduction: The Electronic Landscape of this compound
This compound is an α,β-unsaturated ketone, a class of compounds renowned for their diverse reactivity. The electrophilicity of the beta-carbon is a direct consequence of the conjugated system formed by the carbon-carbon double bond and the carbonyl group. The presence of the methoxy group at the 3-position introduces additional electronic factors that modulate this reactivity.
The resonance structures of the enone system clearly illustrate the delocalization of pi-electrons, which results in a partial positive charge on the beta-carbon, rendering it susceptible to nucleophilic attack. The electron-donating methoxy group, through resonance, can potentially decrease the electrophilicity of the beta-carbon compared to an unsubstituted cyclohexenone. However, its inductive electron-withdrawing effect can counteract this to some extent. Understanding this electronic balance is crucial for predicting and controlling the outcomes of reactions involving this substrate.
Reactivity of the Beta-Carbon: The Michael Addition
The primary manifestation of the electrophilicity of the beta-carbon in this compound is its propensity to undergo Michael additions (conjugate additions). In this reaction, a nucleophile attacks the electron-deficient beta-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
The general mechanism for the Michael addition to this compound is as follows:
Methodological & Application
Application Notes and Protocols for the Use of 3-Methoxycyclohex-2-en-1-one in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one is a versatile building block in organic synthesis. As a vinylogous ester, it possesses a unique electronic structure that makes it an interesting substrate for various chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound as a Michael acceptor in conjugate addition reactions. The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, allows for the introduction of a wide range of nucleophiles at the β-position of the enone system, leading to the formation of valuable 1,5-dicarbonyl precursors and other complex molecular architectures.[1][2] These products are of significant interest in the synthesis of natural products and medicinally relevant compounds.[3]
Principle of the Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][4] In the case of this compound, the electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by soft nucleophiles.[5] The reaction is typically catalyzed by a base, which generates the active nucleophile from the Michael donor. The resulting enolate intermediate is then protonated to yield the final 1,5-dicarbonyl compound or a related adduct.[6][7] The methoxy group at the 3-position can influence the reactivity of the enone system and can potentially be eliminated or transformed in subsequent synthetic steps.
Signaling Pathway Diagram
Caption: General mechanism of the Michael addition reaction with this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Michael addition reaction.
Data Presentation: Representative Michael Addition Protocols
The following tables summarize hypothetical, yet plausible, reaction conditions and expected outcomes for the Michael addition of various nucleophiles to this compound. These are based on established procedures for similar α,β-unsaturated systems. Optimization of these conditions may be necessary to achieve desired yields and selectivity.
Table 1: Carbon-Michael Addition
| Entry | Michael Donor | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Diethyl malonate | NaOEt (0.2) | EtOH | RT | 12 | Diethyl 2-(3-methoxy-1-oxocyclohexan-2-yl)malonate | 85 |
| 2 | Nitromethane | DBU (0.2) | CH2Cl2 | RT | 24 | 3-Methoxy-2-(nitromethyl)cyclohexan-1-one | 70 |
| 3 | Acetone | L-Proline (0.2) | DMSO | RT | 48 | 2-(2-oxopropyl)-3-methoxycyclohexan-1-one | 65 |
Table 2: Hetero-Michael Addition
| Entry | Michael Donor | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Hypothetical Yield (%) |
| 1 | Thiophenol | Et3N (1.1) | CH2Cl2 | 0 to RT | 2 | 3-Methoxy-2-(phenylthio)cyclohexan-1-one | 95 |
| 2 | Benzylamine | None | Neat | 50 | 6 | 2-(Benzylamino)-3-methoxycyclohexan-1-one | 80 |
| 3 | Morpholine | None | MeOH | RT | 4 | 3-Methoxy-2-morpholinocyclohexan-1-one | 90 |
Experimental Protocols
Protocol 1: Carbon-Michael Addition of Diethyl Malonate
This protocol describes a general procedure for the addition of a soft carbon nucleophile, diethyl malonate, to this compound.
-
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (0.2 eq)
-
Anhydrous ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 15 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound in anhydrous ethanol to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Protocol 2: Thia-Michael Addition of Thiophenol
This protocol provides a general method for the conjugate addition of a thiol to this compound.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (Et3N) (1.1 eq)
-
Anhydrous dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound and thiophenol in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the thioether product.
-
Protocol 3: Aza-Michael Addition of Benzylamine
This protocol outlines a general procedure for the addition of a primary amine to this compound.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine this compound and benzylamine.
-
Heat the mixture at 50 °C with stirring for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to afford the amino-ketone product.
-
Conclusion
This compound serves as a valuable Michael acceptor for the formation of a variety of substituted cyclohexanone derivatives. The protocols provided herein offer a starting point for the exploration of its reactivity with a range of carbon and heteroatom nucleophiles. The resulting products are versatile intermediates for the synthesis of more complex molecules, making this chemistry highly relevant for researchers in synthetic chemistry and drug discovery. Further investigations into the asymmetric variations of these reactions could provide access to chiral building blocks of significant synthetic utility.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
The Elusive Role of 3-Methoxycyclohex-2-en-1-one in Natural Product Total Synthesis: An Application and Protocol Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxycyclohex-2-en-1-one is a substituted cyclic enone with potential as a versatile building block in organic synthesis. Its structure incorporates a Michael acceptor and a masked 1,3-dicarbonyl functionality, suggesting its utility in various carbon-carbon bond-forming reactions crucial for the assembly of complex molecular architectures. However, a comprehensive review of the scientific literature reveals a notable scarcity of its application in the total synthesis of natural products. This document provides an overview of the known properties and synthesis of this compound and explores its theoretical potential in key synthetic transformations, while also highlighting the current gap in documented practical applications in the field of natural product synthesis.
Introduction
The quest for efficient and elegant synthetic routes to complex natural products is a driving force in organic chemistry. Cyclic enones are prominent synthons in this endeavor, participating in a myriad of powerful transformations such as Michael additions, Robinson annulations, and Diels-Alder reactions. This compound, with its activated double bond and the synthetic versatility of the enol ether moiety, is logically poised to be a valuable tool for synthetic chemists. The methoxy group can serve as a control element for regioselectivity and can be readily converted to a ketone, unmasking a 1,3-dicarbonyl system for further elaboration. Despite these promising features, its documented use in the total synthesis of natural products is surprisingly limited in readily accessible scientific literature.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| CAS Number | 16807-60-6 |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
The primary method for the synthesis of this compound involves the methylation of 1,3-cyclohexanedione. This reaction is typically carried out using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Experimental Protocol: Synthesis of this compound from 1,3-Cyclohexanedione
Materials:
-
1,3-Cyclohexanedione
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature and add dimethyl sulfate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Note: This is a general procedure and may require optimization for specific laboratory conditions.
Caption: Synthetic scheme for this compound.
Theoretical Applications in Natural Product Synthesis
While concrete examples in the total synthesis of natural products are scarce, the chemical structure of this compound suggests its potential utility in several key synthetic strategies.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. In this context, this compound could theoretically act as the Michael acceptor. The resulting enol ether in the product could then be hydrolyzed to a ketone, providing a versatile intermediate for further transformations.
Application Notes and Protocols for Reactions with 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxycyclohex-2-en-1-one is a versatile building block in organic synthesis, valued for its dual functionality as an α,β-unsaturated ketone and a vinylogous ester. This structure allows it to participate in a variety of transformations, making it a key intermediate in the synthesis of complex cyclic systems, natural products, and pharmaceutical agents. Its reactivity is characterized by the electrophilic nature of the β-carbon (C4) and the carbonyl carbon (C1), making it susceptible to nucleophilic attack. This document provides detailed protocols and application notes for several key reactions involving this compound, including the Robinson annulation, Michael addition, and reactions with organometallic reagents.
Physicochemical and Spectroscopic Data
A summary of the physical, chemical, and spectroscopic properties of this compound is presented below. These data are essential for reaction setup, monitoring, and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| CAS Number | 16807-60-6 | [1][2] |
| Appearance | May be solid, liquid, or a solidified/supercooled melt | [2] |
| Melting Point | 32-35 °C | [2] |
| Boiling Point | 114 °C at 19 hPa | [2] |
| IUPAC Name | This compound | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Assignment | **Predicted Chemical Shift (δ, ppm) or Frequency (cm⁻¹) ** |
| ¹H NMR (CDCl₃) | Olefinic Proton (H2) | ~5.3-5.5 (s) |
| Methoxy Protons (-OCH₃) | ~3.6-3.8 (s) | |
| Methylene Protons (α to C=O, H4) | ~2.4-2.6 (t) | |
| Methylene Protons (H5) | ~2.0-2.2 (m) | |
| Methylene Protons (β to C=O, H6) | ~2.3-2.5 (t) | |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C1) | ~198-200 |
| Olefinic Carbon (C2) | ~100-105 | |
| Olefinic Carbon (C3) | ~175-180 | |
| Methylene Carbon (C4) | ~36-38 | |
| Methylene Carbon (C5) | ~21-23 | |
| Methylene Carbon (C6) | ~29-31 | |
| Methoxy Carbon (-OCH₃) | ~55-57 | |
| IR Spectroscopy | C=O Stretch (conjugated ketone) | ~1660-1680 cm⁻¹ |
| C=C Stretch | ~1600-1620 cm⁻¹ | |
| C-O Stretch (vinyl ether) | ~1200-1250 cm⁻¹ |
Key Reactions and Experimental Protocols
This compound is an excellent substrate for reactions that form carbon-carbon and carbon-heteroatom bonds. Its utility is most prominent in conjugate additions and annulation reactions.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[3][4] In this sequence, this compound serves as the Michael acceptor. The reaction with a ketone enolate, for example, generates a 1,5-dicarbonyl intermediate which then undergoes an intramolecular aldol condensation to form a new cyclohexenone ring fused to the original structure.[5]
Protocol: Generalized Robinson Annulation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq.) in an anhydrous solvent such as ethanol, THF, or toluene.
-
Enolate Formation: Add a base (e.g., sodium ethoxide, potassium tert-butoxide, 1.1 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Michael Addition: Cool the reaction mixture to 0 °C. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the mixture to room temperature and neutralize it with a dilute aqueous acid solution (e.g., 5% HCl).
-
Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Robinson Annulation Pathway.
Michael Addition (Conjugate Addition)
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. This reaction is fundamental for forming C-C and C-heteroatom bonds at the β-position of the enone. Common nucleophiles include enolates, Gilman reagents (organocuprates), amines, and thiols.
Protocol: Generalized Michael Addition
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the nucleophile (or its precursor) and a suitable anhydrous solvent (e.g., THF, diethyl ether, or dichloromethane).
-
Catalyst/Base Addition: If required, add the catalyst or base (e.g., sodium tert-butoxide, an organocatalyst, or a Lewis acid) and stir.
-
Addition of Enone: Add this compound (1.0 eq.) to the mixture, either neat or as a solution in the reaction solvent.
-
Reaction Conditions: Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride or sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Caption: A generalized experimental workflow.
Reactions with Organometallic Reagents
Organometallic reagents can react with α,β-unsaturated ketones in two primary ways: 1,2-addition to the carbonyl group or 1,4-addition (conjugate addition) to the β-carbon. The reaction pathway is highly dependent on the nature of the organometallic reagent.
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are highly reactive and tend to favor irreversible 1,2-addition to the carbonyl carbon, yielding a tertiary alcohol after workup.
-
Soft Nucleophiles (e.g., Gilman reagents - lithium dialkylcuprates) are less basic and preferentially undergo 1,4-conjugate addition, which is a key method for forming a new carbon-carbon bond at the β-position. This selectivity makes Gilman reagents particularly useful for reactions with enones like this compound.
Protocol: Conjugate Addition of a Gilman Reagent
-
Gilman Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend copper(I) iodide (CuI, 1.0 eq.) in anhydrous diethyl ether or THF at -78 °C. Add the organolithium reagent (2.0 eq.) dropwise and stir the mixture for 30-60 minutes to form the lithium dialkylcuprate (Gilman reagent).
-
Reaction: To this freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Monitoring: Stir the reaction mixture at low temperature, allowing it to slowly warm to room temperature over several hours. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: 1,2- vs. 1,4-Addition Pathways.
Safety and Handling
This compound may cause skin irritation and potentially an allergic skin reaction.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions, especially those involving pyrophoric organometallic reagents, must be conducted under an inert atmosphere by trained personnel. Chemical waste should be disposed of in accordance with institutional and local regulations.
References
- 1. This compound | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Cyclohexen-1-one, 3-methyl- [webbook.nist.gov]
- 4. 3-Methyl-2-cyclohexen-1-one(1193-18-6) IR Spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667) [hmdb.ca]
Protecting Group Strategies Involving 3-Methoxycyclohex-2-en-1-one: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This document provides detailed application notes and protocols for the use of 3-methoxycyclohex-2-en-1-one as an efficient protecting group for primary amines and thiols.
This compound serves as a versatile reagent for the protection of primary amino and thiol functional groups, converting them into stable vinylogous amide (enaminone) and vinylogous thioether derivatives, respectively. This protection strategy offers the advantage of introducing a robust, UV-active chromophore, facilitating reaction monitoring and purification. The resulting protected compounds are generally stable to a range of reaction conditions, yet can be deprotected under specific acidic or reductive conditions.
Protection of Primary Amines
The reaction of this compound with primary amines proceeds via a nucleophilic addition-elimination mechanism to yield 3-amino-cyclohex-2-en-1-one derivatives. This transformation is typically high-yielding and can be performed under mild conditions.
General Experimental Protocol: Protection of a Primary Amine
A solution of the primary amine (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as methanol or toluene is stirred at room temperature or heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford the desired 3-amino-cyclohex-2-en-1-one.
Tabulated Data: Protection of Various Primary Amines
| Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Toluene | 110 | 4 | 92 |
| Aniline | Methanol | 65 | 6 | 88 |
| N-Boc-ethylenediamine | Methanol | 25 | 12 | 85 |
| Glycine methyl ester | Methanol | 25 | 8 | 90 |
Protection of Thiols
Similarly, thiols can be effectively protected using this compound to form 3-alkylthio-cyclohex-2-en-1-one derivatives. This reaction provides a stable vinylogous thioether linkage.
General Experimental Protocol: Protection of a Thiol
To a solution of the thiol (1.0 eq.) and this compound (1.1 eq.) in a solvent like dichloromethane or acetonitrile, a mild base such as triethylamine (1.2 eq.) is added. The mixture is stirred at room temperature and monitored by TLC or LC-MS. After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is then purified by column chromatography to yield the pure 3-alkylthio-cyclohex-2-en-1-one.
Tabulated Data: Protection of Various Thiols
| Thiol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl mercaptan | Dichloromethane | 25 | 3 | 95 |
| Thiophenol | Acetonitrile | 25 | 5 | 91 |
| S-Trityl-L-cysteine methyl ester | Dichloromethane | 25 | 12 | 82 |
| 1-Dodecanethiol | Dichloromethane | 25 | 4 | 93 |
Deprotection Strategies
The removal of the 3-oxo-cyclohex-1-enyl protecting group can be achieved under different conditions depending on the nature of the protected group (enaminone or vinylogous thioether) and the sensitivity of the substrate.
Deprotection of 3-Amino-cyclohex-2-en-1-ones
Mild acidic conditions are typically employed for the deprotection of the enaminone.
The protected amine is dissolved in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 1 M). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The mixture is then neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent.
Deprotection of 3-Alkylthio-cyclohex-2-en-1-ones
Deprotection of vinylogous thioethers can be more challenging and may require stronger conditions or specific reagents.
Treatment with a reducing agent such as sodium borohydride in the presence of a nickel(II) salt can effect the cleavage of the C-S bond.
In some cases, oxidative methods can be employed, followed by hydrolysis to release the free thiol.
Tabulated Data: Deprotection Conditions and Yields
| Protected Substrate | Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-(Benzylamino)cyclohex-2-en-1-one | 1 M HCl | THF/H₂O | 25 | 6 | 85 |
| 3-(Phenylamino)cyclohex-2-en-1-one | 2 M HCl | THF/H₂O | 50 | 4 | 80 |
| 3-(Benzylthio)cyclohex-2-en-1-one | NaBH₄, NiCl₂·6H₂O | Methanol | 25 | 8 | 75 |
Visualizing the Workflow
To better illustrate the logical flow of the protecting group strategy, the following diagrams are provided.
Caption: General workflow for amine and thiol protection and deprotection.
Caption: Mechanism of amine protection.
Application Notes and Protocols for Catalytic Reactions of 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for specific catalytic reactions involving 3-Methoxycyclohex-2-en-1-one. This versatile building block is a valuable precursor in the synthesis of complex molecular architectures, including natural product analogues. The following sections detail two distinct transformations: a palladium-catalyzed direct γ-C(sp³)–H arylation and a diastereoselective α-quaternization, offering insights into catalyst systems, reaction conditions, and expected outcomes.
Palladium-Catalyzed Direct γ-C(sp³)–H Arylation of this compound
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. This section details a palladium-catalyzed method for the direct γ-C(sp³)–H arylation of this compound, an unactivated β-alkoxy cyclohexenone. This reaction is notable for its ability to form challenging carbon-carbon bonds at a remote, unactivated position, providing access to complex scaffolds such as cannabidiol (CBD)-like compounds.[1]
Data Presentation: Reaction Scope and Yields
The palladium-catalyzed γ-arylation tolerates a range of aryl bromides, including those with sterically demanding ortho-substituents. The following table summarizes the yields for the reaction of a representative β-alkoxy cyclohexenone with various aryl bromides, demonstrating the general applicability of this methodology.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 2-bromo-1,3-dimethoxybenzene | γ-(2,6-dimethoxyphenyl)-β-alkoxy-cyclohexenone | 85 |
| 2 | 2-bromo-N,N-dimethylaniline | γ-(2-(dimethylamino)phenyl)-β-alkoxy-cyclohexenone | 78 |
| 3 | 1-bromo-2-(trifluoromethoxy)benzene | γ-(2-(trifluoromethoxy)phenyl)-β-alkoxy-cyclohexenone | 72 |
| 4 | 2-bromobenzonitrile | γ-(2-cyanophenyl)-β-alkoxy-cyclohexenone | 65 |
| 5 | 2-bromopyridine | γ-(pyridin-2-yl)-β-alkoxy-cyclohexenone | 58 |
Experimental Protocol: General Procedure for γ-C(sp³)–H Arylation
This protocol is adapted from the general procedure for the palladium-catalyzed direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones.[1]
Materials:
-
This compound
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
K₂CO₃ (Potassium carbonate)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), cataCXium® A (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, this compound (1.0 equivalent), and the aryl bromide (1.2 equivalents).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-arylated product.
Visualization: Workflow for Palladium-Catalyzed γ-Arylation
Caption: Experimental workflow for the Pd-catalyzed γ-arylation.
Diastereoselective α-Quaternization of this compound Derivatives
The construction of quaternary carbon centers is a significant challenge in organic synthesis. This section describes a highly diastereoselective alkylation of a this compound derivative bearing a hydroxyl group on a side chain. The stereochemical outcome is directed by the existing stereocenter and the hydroxyl group, which is proposed to form a rigid chelating transition state.[2]
Data Presentation: Diastereoselectivity of Alkylation
The diastereoselectivity of the α-quaternization is highly dependent on the nature of the alkylating agent. The following table summarizes the diastereomeric ratios (d.r.) achieved with various electrophiles.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) |
| 1 | Methyl iodide | α-Methylated product | >95:5 |
| 2 | Benzyl bromide | α-Benzylated product | >95:5 |
| 3 | Allyl bromide | α-Allylated product | 90:10 |
| 4 | Propargyl bromide | α-Propargylated product | 85:15 |
Experimental Protocol: Diastereoselective α-Alkylation
This protocol is based on the procedure for the stereoselective α-quaternization of a this compound derivative.[2]
Materials:
-
(S)-6-((S)-3-hydroxy-4-methylpentyl)-3-methoxycyclohex-2-en-1-one
-
Lithium diisopropylamide (LDA) solution (1.8 M in heptane/THF/ethylbenzene)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred solution of LDA (3.0 equivalents) in anhydrous THF at -78 °C, slowly add a solution of the this compound derivative (1.0 equivalent) in anhydrous THF over 5 minutes.
-
Stir the mixture at -78 °C for an additional 30 minutes.
-
Add the alkylating agent (5.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to 0 °C and continue stirring for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the α-quaternized product.
Visualization: Proposed Chelating Transition State
Caption: Proposed chelation model for diastereoselective alkylation.
References
step-by-step synthesis of Wieland-Miescher ketone using 3-Methoxycyclohex-2-en-1-one
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of the Wieland-Miescher ketone, a critical building block in the total synthesis of steroids, terpenoids, and other complex natural products.[1] The protocols detailed below cover both the classic racemic synthesis and the more contemporary enantioselective approach using an organocatalyst.
Introduction
The Wieland-Miescher ketone, chemically known as (±)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a versatile bicyclic enedione synthon. Its rigid structure and multiple functional groups make it an ideal starting material for the construction of polycyclic systems. The original synthesis, a Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, produces a racemic mixture.[1][2] Significant advancements, particularly the use of proline and its derivatives as organocatalysts, have enabled highly enantioselective syntheses, providing access to specific stereoisomers crucial for the synthesis of chiral natural products.[1][3]
While the standard and well-documented synthesis of the Wieland-Miescher ketone commences with 2-methyl-1,3-cyclohexanedione, this guide will also address a plausible synthetic route from 3-methoxycyclohex-2-en-1-one, as requested.
Proposed Synthesis Pathway from this compound
The specified starting material, this compound, is an enol ether of 1,3-cyclohexanedione. To utilize this compound for the synthesis of the Wieland-Miescher ketone, a two-step conversion to the requisite precursor, 2-methyl-1,3-cyclohexanedione, is proposed.
Step 1: α-Methylation of this compound. The first step would involve the deprotonation of the α-carbon (C2) of the enone system using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source, like methyl iodide.
Step 2: Hydrolysis of the Enol Ether. The resulting 3-methoxy-2-methylcyclohex-2-en-1-one would then be subjected to acidic hydrolysis to cleave the enol ether and afford the target diketone, 2-methyl-1,3-cyclohexanedione.
It is important to note that while this proposed route is chemically sound, a specific, detailed protocol for this exact sequence has not been prominently identified in the reviewed literature. Therefore, the following sections will focus on the well-established and extensively documented synthesis from 2-methyl-1,3-cyclohexanedione.
Experimental Protocols
Protocol 1: Racemic Synthesis of Wieland-Miescher Ketone
This protocol outlines the original Robinson annulation procedure to produce the racemic Wieland-Miescher ketone.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Triethylamine
-
Benzene (or a suitable alternative solvent)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1,3-cyclohexanedione (1 equivalent) in benzene.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).
-
To this solution, add methyl vinyl ketone (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Wash the reaction mixture with dilute HCl, followed by saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude triketone intermediate.
-
Aldol Condensation and Dehydration (Robinson Annulation): The crude triketone can be cyclized by heating in the presence of a base (e.g., potassium hydroxide in methanol) or an acid. A common procedure involves refluxing the triketone in a suitable solvent with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with azeotropic removal of water using a Dean-Stark apparatus.
-
Purification: The resulting crude Wieland-Miescher ketone is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Value |
| Starting Material | 2-Methyl-1,3-cyclohexanedione |
| Key Reagent | Methyl Vinyl Ketone |
| Catalyst | Triethylamine (Michael), Acid/Base (Annulation) |
| Solvent | Benzene (or alternative) |
| Typical Yield | 60-80% |
| Stereochemistry | Racemic |
Table 1: Summary of Racemic Synthesis of Wieland-Miescher Ketone.
Protocol 2: Enantioselective Synthesis of (S)-Wieland-Miescher Ketone using L-Proline
This protocol describes the widely adopted organocatalytic enantioselective synthesis.
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-methyl-1,3-cyclohexanedione (1 equivalent) in DMSO or DMF, add L-proline (typically 3-20 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl vinyl ketone (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24 to 96 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched (S)-Wieland-Miescher ketone.
| Parameter | Value |
| Starting Material | 2-Methyl-1,3-cyclohexanedione |
| Key Reagent | Methyl Vinyl Ketone |
| Organocatalyst | L-Proline |
| Catalyst Loading | 3-20 mol% |
| Solvent | DMSO or DMF |
| Typical Yield | 70-90% |
| Enantiomeric Excess (ee) | >90% for the (S)-enantiomer |
Table 2: Summary of Enantioselective Synthesis of Wieland-Miescher Ketone.
Data Presentation
Spectroscopic Data for Wieland-Miescher Ketone:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.86 (s, 1H), 2.75-2.25 (m, 8H), 2.00-1.80 (m, 2H), 1.38 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 198.1, 197.9, 166.8, 126.1, 50.1, 37.9, 34.0, 31.3, 30.8, 22.9, 21.1 |
| IR (KBr, cm⁻¹) | 2950, 1715, 1665, 1615 |
| Mass Spec (EI, m/z) | 178 (M⁺) |
Table 3: Spectroscopic Characterization of Wieland-Miescher Ketone.[4][5][6]
Mandatory Visualization
Caption: Synthetic workflow for the Wieland-Miescher ketone.
This diagram illustrates the proposed conversion of this compound to the key intermediate, 2-methyl-1,3-cyclohexanedione, followed by the established Robinson annulation pathway to the final product. The use of distinct colors highlights the proposed versus the well-established synthetic steps.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. ias.ac.in [ias.ac.in]
- 4. (+-)-Wieland-Miescher ketone | C11H14O2 | CID 89262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WIELAND-MIESCHER KETONE(20007-72-1) IR Spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Application of Cyclohexenone Derivatives in Steroid Synthesis: A Detailed Guide
Abstract: This document provides detailed application notes and experimental protocols for the use of cyclohexenone derivatives in the synthesis of steroidal frameworks. A key focus is the Robinson annulation reaction to form the Wieland-Miescher ketone, a critical bicyclic precursor to the A and B rings of steroids. While the initial query specified 3-methoxycyclohex-2-en-1-one, the established and scientifically validated starting material for this pathway is 2-methyl-1,3-cyclohexanedione. This document will therefore detail the application of this latter, correct substrate. Both classical racemic and modern asymmetric syntheses are discussed, with comprehensive protocols and quantitative data presented.
Introduction: The Robinson Annulation in Steroid Synthesis
The construction of the polycyclic steroid nucleus is a cornerstone of synthetic organic chemistry, with applications in the pharmaceutical industry for producing corticosteroids, sex hormones, and other bioactive molecules.[1][2] A pivotal strategy for assembling the A and B rings of the steroid skeleton is the Robinson annulation.[3][4] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[5][6]
A classic and widely implemented example of the Robinson annulation in steroid synthesis is the reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone (MVK).[2][6] This reaction does not proceed through this compound, but rather the dione, which possesses a highly acidic proton between the two carbonyl groups, facilitating the initial Michael addition. The product of this annulation is the Wieland-Miescher ketone, a versatile bicyclic enedione that has been utilized in the total synthesis of numerous steroids, including adrenosterone.[1][2][7]
The significance of this pathway was further enhanced by the development of an enantioselective version, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which uses the chiral organocatalyst (S)-proline to produce the Wieland-Miescher ketone with high enantiomeric excess.[8][9] This breakthrough enabled the asymmetric synthesis of steroids, a critical advancement for producing enantiomerically pure pharmaceutical agents.
Core Reaction Pathway: From Dione to Steroid Precursor
The overall transformation involves two key stages: the formation of the Wieland-Miescher ketone and its subsequent elaboration into a more complex steroid framework.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of the Wieland-Miescher ketone via Robinson annulation.
Table 1: Racemic Synthesis of Wieland-Miescher Ketone
| Starting Materials | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone | Triethylamine | Tetrahydrofuran | Reflux | 3 | ~30% (after second step) | [10] |
| 2-methyl-1,3-cyclohexanedione, Methyl vinyl ketone | Pyrrolidine | Toluene | 110 | - | ~30% (after second step) | [10] |
Table 2: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Proline (3 mol%) | Dimethylformamide | Room Temp | 120 | 56.8 | >99 | [11][12] |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Proline | Acetonitrile/Perchloric acid | 80 | - | - | - | [8] |
| 2-methyl-1,3-cyclohexanedione | N-Tosyl-(Sa)-binam-L-prolinamide (1 mol%) | Dichloromethane | -5 | 48 | 83 | 96-97 | [13] |
Experimental Protocols
Protocol 1: Synthesis of the Triketone Intermediate (2-Methyl-2-(3-oxobutyl)-1,3-cyclohexanedione)
This protocol describes the initial Michael addition to form the precursor for the intramolecular aldol condensation.[11][12]
Materials:
-
2-methyl-1,3-cyclohexanedione (126.1 g, 1 mol)
-
Methyl vinyl ketone (freshly distilled, 142 g, 2 mol)
-
Acetic acid (3 mL)
-
Hydroquinone (1.1 g)
-
Distilled water (300 mL)
-
Ethyl acetate
-
Sodium chloride
Procedure:
-
A 1-L round-bottomed flask is charged with 2-methyl-1,3-cyclohexanedione, distilled water, acetic acid, hydroquinone, and methyl vinyl ketone.
-
The suspension is stirred vigorously under an argon atmosphere and heated to 72–75°C for 1 hour.
-
The reaction mixture is cooled to room temperature.
-
Sodium chloride (103 g) is added, and the mixture is extracted with ethyl acetate (3 x 400 mL).
-
The combined organic extracts are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude triketone as a pale-yellow oil, which can be used in the next step without further purification.
Protocol 2: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone
This protocol details the (S)-proline-catalyzed intramolecular aldol condensation of the triketone intermediate.[11][12]
Materials:
-
Crude 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (from Protocol 1)
-
(S)-(-)-Proline (5.75 g, 0.05 mol)
-
Dimethylformamide (DMF), anhydrous (1 L)
-
Toluene
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture
Procedure:
-
The crude triketone is dissolved in anhydrous DMF in a 3-L flask.
-
(S)-(-)-Proline is added to the solution.
-
The mixture is stirred at room temperature under an argon atmosphere for 120 hours.
-
The solvent is removed under high vacuum at 65°C.
-
The resulting oil is dissolved in toluene and purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Fractions containing the product are combined and the solvent is evaporated. The product can be further purified by crystallization from ether/hexane to yield the (S)-Wieland-Miescher ketone. The overall yield from 2-methyl-1,3-cyclohexanedione is approximately 56.8%.[12] An improved procedure using a different catalyst reports an 83% overall yield.[13]
Mechanism of Asymmetric Catalysis
The enantioselectivity of the Hajos-Parrish-Eder-Sauer-Wiechert reaction is imparted by the (S)-proline catalyst. The proposed mechanism involves the formation of an enamine intermediate between the triketone and proline. The chiral environment of the proline directs the subsequent intramolecular aldol attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the product. The carboxylic acid group of proline is believed to play a crucial role in the transition state, acting as an intramolecular acid catalyst.[14]
Conclusion
The Robinson annulation of 2-methyl-1,3-cyclohexanedione to produce the Wieland-Miescher ketone is a robust and highly effective method for the synthesis of the AB-ring system of steroids. The development of an organocatalytic asymmetric variant has made this a particularly powerful tool in the enantioselective total synthesis of complex steroidal natural products and pharmaceuticals. The detailed protocols and data provided herein serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland-Miescher_ketone [chemeurope.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Illustrated Glossary of Organic Chemistry - Wieland-Miescher ketone [chem.ucla.edu]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 3-Methoxycyclohex-2-en-1-one Michael Additions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Michael addition reactions with 3-Methoxycyclohex-2-en-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of the Michael addition reaction with this compound?
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1][2] In the case of this compound, the electron-withdrawing ketone group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by a "soft" nucleophile.[3] The reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[1]
The general mechanism involves three key steps:
-
Enolate Formation: A base abstracts an acidic proton from the Michael donor to create a resonance-stabilized enolate.[2]
-
Conjugate Addition: The enolate attacks the β-carbon of the this compound.[2]
-
Protonation: The resulting enolate intermediate is protonated to yield the final product.[2]
Q2: What are common Michael donors for this reaction?
A variety of "soft" nucleophiles are suitable for Michael additions, including:
-
Carbon Nucleophiles: Stabilized enolates from β-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone), organocuprates (Gilman reagents), and nitroalkanes.[4]
-
Heteroatom Nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols (oxa-Michael addition).[1]
Q3: How does the 3-methoxy group influence the reaction?
The methoxy group at the 3-position is electron-donating, which can slightly reduce the electrophilicity of the β-carbon compared to an unsubstituted cyclohexenone. This may necessitate slightly more forcing reaction conditions or the use of highly reactive nucleophiles to achieve good yields.
Troubleshooting Guide
Low or No Yield
Problem: The reaction shows low or no conversion to the desired Michael adduct.
| Potential Cause | Troubleshooting Strategy |
| Incorrect Base | The base may be too weak to deprotonate the Michael donor or too strong, leading to side reactions. For β-dicarbonyl compounds, weaker bases like sodium ethoxide can be effective. For less acidic donors, a stronger, non-nucleophilic base like LDA may be required.[5] |
| Poor Nucleophilicity of the Donor | If using a weak nucleophile, consider a stronger base to generate a higher concentration of the enolate.[5] |
| Unfavorable Reaction Conditions | Optimize temperature; some reactions benefit from cooling to minimize side reactions, while others may require heating. Ensure all reactants are soluble; polar aprotic solvents like THF, DMF, or acetonitrile are often effective.[5] Protic solvents can sometimes inhibit the reaction. |
| Steric Hindrance | The methoxy group or bulky substituents on the nucleophile can hinder the approach of reactants. Consider a less sterically hindered Michael donor or a catalyst with a smaller steric footprint. |
Significant Side Product Formation
Problem: The reaction produces a mixture of products, reducing the yield of the desired adduct.
| Side Reaction | Explanation | Mitigation Strategy |
| 1,2-Addition | "Hard" nucleophiles like Grignard or organolithium reagents may preferentially attack the carbonyl carbon.[3] | Use "soft" nucleophiles like organocuprates (Gilman reagents) or stabilized enolates, which favor 1,4-addition.[6] |
| Polymerization | The enolate intermediate can react with another molecule of the enone.[5] | Use a protic solvent or add a proton source during workup to quench the enolate. Running the reaction at a lower concentration can also help.[5] |
| Aldol Condensation | The enolate intermediate can undergo subsequent aldol reactions.[5] | Carefully control reaction conditions (e.g., temperature, reaction time). Using a non-enolizable Michael donor can prevent this.[5] |
| Double Michael Addition | A Michael donor with multiple acidic protons can react with two equivalents of the enone. | Use a stoichiometric amount of the Michael donor or a slight excess of the enone.[5] |
Data Presentation
The following tables summarize representative reaction conditions and yields for Michael additions to cyclic enones, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Asymmetric Michael Addition of Malonates to Chalcones
| Entry | Catalyst | Additive | Solvent | Yield (%) | ee (%) |
| 1 | (R,R)-DPEN (20 mol%) | Salicylic Acid | DCE | 95 | 91/82 |
| 2 | (R,R)-DPEN (20 mol%) | Trifluoroacetic Acid | DCE | 96 | 94/94 |
| 3 | (R,R)-DPEN (20 mol%) | Benzoic Acid | DCE | 83 | 82/95 |
| 4 | (R,R)-DPEN (20 mol%) | Trifluoroacetic Acid | CHCl₃ | 97 | 96/97 |
| 5 | (R,R)-DPEN (20 mol%) | Trifluoroacetic Acid | EtOH | 98 | 90/94 |
Data adapted from a study on the Michael addition of malonates to cinnamones and chalcones and may require optimization for this compound.[7]
Table 2: Thia-Michael Addition to Chalcone - Catalyst Comparison
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Solvent | Temperature (°C) | Yield (%) |
| L-Proline | 5 | 1 h | [bmim]PF₆ | Room Temp. | 95 |
| Triphenylphosphine | 10 | 12 h | Dichloromethane | Room Temp. | 92 |
| Amberlyst® A21 | 0.25 g / 2.5 mmol | 3 h | Neat | Room Temp. | 94 (for ethyl acrylate) |
| Ni(II)-BINOL-salen | 10 | 24 h | Toluene | Room Temp. | 79 (for cyclohexenone) |
This table provides a comparison of catalytic systems for the thia-Michael addition and can guide catalyst selection.[8]
Experimental Protocols
The following are generalized methodologies that can be adapted for Michael additions to this compound.
Protocol 1: Base-Catalyzed Addition of Diethyl Malonate
This protocol is a general procedure for the Michael addition of a soft carbon nucleophile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Reagent Addition: Add this compound (1.0 eq) and diethyl malonate (1.1 eq) to the flask.
-
Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10 mol%).
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][9]
Protocol 2: Organocatalyzed Aza-Michael Addition
This protocol is a general procedure for the addition of an amine nucleophile.
-
Reaction Setup: To a round-bottom flask, add the organocatalyst (e.g., a chiral secondary amine) and an anhydrous solvent (e.g., CH₂Cl₂, Toluene, THF).
-
Reagent Addition: To the catalyst solution, add the amine (1.1 eq), followed by this compound (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer and concentrate. Purify the product as needed.[10]
Visualizations
Caption: General mechanism of a base-catalyzed Michael addition.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Michael Addition [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
common side reactions with 3-Methoxycyclohex-2-en-1-one and how to avoid them
Welcome to the Technical Support Center for 3-Methoxycyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reaction optimization, and troubleshooting common side reactions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses several reactive sites. The conjugated system makes the β-carbon (C4) electrophilic and susceptible to nucleophilic attack in a Michael (1,4) addition. The carbonyl carbon (C1) is also electrophilic and can be attacked by strong, "hard" nucleophiles (1,2-addition). The enol ether functionality can undergo hydrolysis under acidic or basic conditions. The α-protons (at C2 and C6) are acidic and can be removed by a base to form an enolate.
Q2: Why is my reaction mixture turning viscous or solidifying?
A2: Increased viscosity or solidification is a common sign of polymerization. As an α,β-unsaturated ketone, this compound can polymerize, especially in the presence of initiators like heat, light, acid/base catalysts, or radical species.
Q3: I am getting a mixture of products in my Michael addition. What could be the cause?
A3: A mixture of products in a Michael addition can arise from several factors. Strong, non-stabilized nucleophiles (like Grignard reagents) may lead to a competing 1,2-addition to the carbonyl group. If your Michael donor has multiple acidic protons, double addition to two molecules of the enone can occur. Furthermore, the initial Michael adduct can potentially undergo subsequent intramolecular reactions if other reactive functional groups are present.
Q4: Under what conditions is the methoxy group lost?
A4: The enol ether (methoxy group) is sensitive to both acidic and basic conditions, which can lead to hydrolysis. This results in the formation of cyclohexane-1,3-dione. The reaction is often catalyzed by the presence of water.
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product
| Potential Cause | Recommended Solution(s) |
| Incorrect Nucleophile for Michael Addition | For 1,4-addition (Michael), use "soft" nucleophiles like stabilized enolates (e.g., from malonates), organocuprates (Gilman reagents), or thiols. Avoid "hard" nucleophiles like Grignard or organolithium reagents if 1,4-addition is desired. |
| Reaction Conditions Too Harsh | For sensitive substrates, consider lowering the reaction temperature. Use milder bases or acids as catalysts. |
| Hydrolysis of Starting Material | Ensure anhydrous (dry) conditions if the reaction is sensitive to water. Use freshly distilled solvents and dry glassware. |
| Polymerization of Starting Material | Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if radical polymerization is suspected. Keep the reaction protected from light. |
Issue 2: Formation of Side Products
| Side Product | Probable Cause | Prevention Strategy |
| Cyclohexane-1,3-dione | Hydrolysis of the enol ether due to acidic or basic conditions. | Maintain neutral pH and anhydrous conditions. Use non-aqueous workups if possible. |
| 1,2-Addition Product | Use of a "hard" nucleophile (e.g., Grignard reagent) instead of a "soft" nucleophile. | Switch to a Gilman reagent (organocuprate) or a stabilized enolate for Michael additions. |
| Polymer | Initiation by heat, light, or catalytic amounts of acid/base. | Conduct the reaction at a lower temperature, protect from light, and consider adding a polymerization inhibitor like hydroquinone. |
| Double Michael Adduct | Michael donor has multiple acidic protons and an excess of the enone is used. | Use a 1:1 stoichiometric ratio of the Michael donor to the enone, or a slight excess of the donor. |
Data Presentation
The following tables provide representative data for reactions involving cyclic enones, which can serve as a baseline for optimizing reactions with this compound.
Table 1: Comparison of 1,4- vs. 1,2-Addition of Organometallic Reagents to a Cyclohexenone
| Reagent | Type | Major Product | Approximate Yield of Major Product |
| CH₃MgBr | Grignard (Hard) | 1,2-Addition | >90% |
| (CH₃)₂CuLi | Gilman (Soft) | 1,4-Addition | >95% |
| CH₃Li | Organolithium (Hard) | 1,2-Addition | >90% |
| Note: Data is generalized for α,β-unsaturated ketones and illustrates the principle of hard and soft nucleophiles. |
Table 2: Effect of Catalyst on the Michael Addition of a Thiol to a Cyclohexenone
| Catalyst | Solvent | Reaction Time | Yield of 1,4-Adduct |
| Triethylamine | Dichloromethane | 2 hours | 95% |
| Sodium Hydroxide | Ethanol | 1 hour | 92% |
| No Catalyst | Dichloromethane | 24 hours | <10% |
| Note: This data is representative and illustrates the need for a catalyst in many Michael additions. |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition to this compound
This protocol describes a typical procedure for the addition of a stabilized carbon nucleophile, such as diethyl malonate.
Materials:
-
This compound (1.0 equiv.)
-
Diethyl malonate (1.1 equiv.)
-
Sodium ethoxide (0.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound in anhydrous ethanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize with 5% HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Minimizing Polymerization During Storage and Handling
-
Storage: Store this compound at a low temperature (2-8 °C) in a tightly sealed, amber glass bottle to protect it from light.
-
Inhibitors: For long-term storage, consider adding a polymerization inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) at a concentration of 100-200 ppm.
-
Handling: When using in a reaction, it is best to use the reagent from a freshly opened bottle or to purify it by distillation under reduced pressure if polymerization is suspected. When distilling, add a non-volatile inhibitor like hydroquinone to the distillation flask.
Visualizations
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Technical Support Center: Purification of 3-Methoxycyclohex-2-en-1-one Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Methoxycyclohex-2-en-1-one and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: What are the typical physical properties of this compound?
A2: Knowing the physical properties is crucial for selecting the right purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | May be solid, liquid, a solidified melt, or a supercooled melt | |
| Melting Point | 32-35 °C | |
| Boiling Point | 114 °C at 19 hPa | |
| Assay Purity | ≥98.5% (GC) |
Q3: What are the likely impurities in a synthesis of this compound?
A3: Impurities can arise from starting materials, side reactions, or subsequent reaction steps. Common sources include:
-
Unreacted starting materials: Such as 1,3-cyclohexanedione or the methylating agent.
-
Byproducts of the Robinson annulation: If this synthetic route is used, byproducts can include products of self-condensation of the ketone or Michael addition without subsequent aldol condensation.[2][3][4][5][6]
-
Over-alkylation products: Formation of di- or tri-methylated cyclohexanedione derivatives.
-
Solvent and reagents: Residual solvents and reaction reagents.
Troubleshooting Guides
Column Chromatography
Q4: My compound is not separating well on the silica gel column. What can I do?
A4: Poor separation can be due to several factors. Here is a troubleshooting guide:
-
Incorrect Solvent System: The polarity of your eluent system is critical. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.
-
If the compound elutes too quickly (high Rf): Decrease the polarity of the eluent by reducing the proportion of the polar solvent.
-
If the compound elutes too slowly or not at all (low Rf): Increase the polarity of the eluent.
-
-
Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will cause channeling and result in poor separation. Ensure the column is packed uniformly as a slurry.
-
Sample Application: The sample should be loaded onto the column in the minimum possible volume of solvent to ensure a narrow starting band.
Q5: The purified fractions of this compound are still impure. What should I do?
A5: If a single column chromatography run is insufficient, consider the following:
-
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the run. This can help to separate compounds with close Rf values.
-
Different Stationary Phase: If silica gel (slightly acidic) is not effective, consider using neutral or basic alumina, or a different type of chromatography like reverse-phase HPLC.
-
Sequential Purification: Combine chromatography with another technique. For example, you can perform a distillation to remove high-boiling impurities before running a column, or recrystallize the product after the column.
Recrystallization
Q6: I am having trouble finding a suitable solvent for the recrystallization of this compound.
A6: The ideal recrystallization solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures.
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good starting points for a moderately polar compound like this compound include diethyl ether, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q7: My product is "oiling out" instead of forming crystals during recrystallization.
A7: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Use a lower boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of your compound (32-35 °C).
-
Increase the solvent volume: The concentration of the solute may be too high. Add more solvent to the hot solution and allow it to cool again.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped. Drain the solvent until it is just above the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully add the sample to the top of the silica gel.
-
Drain the solvent until the sample is absorbed onto the silica.
-
Add a thin layer of sand on top of the sample.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
-
Analyze Fractions:
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
General Protocol for Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool to Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Methoxycyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 3-Methoxycyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable intermediate.
Troubleshooting Guide
This guide addresses frequent challenges encountered during the synthesis of this compound, primarily focusing on the O-methylation of 1,3-cyclohexanedione.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Catalyst/Reagent Activity: The acid catalyst or methylating agent may be old or inactive. 3. Presence of Water: Water can interfere with the reaction, especially with moisture-sensitive catalysts like TiCl₄. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and consider extending the reaction time or moderately increasing the temperature. 2. Use Fresh Reagents: Ensure the catalyst and methylating agent are fresh and of high purity. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. |
| Formation of 2-Methyl-1,3-cyclohexanedione (C-alkylation byproduct) | 1. Reaction Conditions Favoring C-alkylation: The choice of solvent, base, and methylating agent can influence the site of alkylation. Protic solvents and strong bases can promote C-alkylation.[1] 2. "Hard" vs. "Soft" Reagents: "Softer" electrophiles (like methyl iodide) tend to favor C-alkylation, while "harder" electrophiles are more inclined towards O-alkylation. | 1. Solvent Selection: Utilize polar aprotic solvents such as DMF or DMSO, which are known to favor O-alkylation.[1] 2. Base Selection: Employ a weaker base, such as potassium carbonate, to favor the formation of the O-alkylated product.[1] 3. Choice of Methylating Agent: Consider using methylating agents known to favor O-methylation, such as diazomethane or trimethyl orthoformate with an acid catalyst. |
| Formation of Multiple Byproducts | 1. Dialkylation: The product or starting material may undergo further methylation. 2. Side Reactions: Depending on the reagents used, other side reactions may occur. For instance, diazomethane can sometimes lead to ring expansion. | 1. Control Stoichiometry: Use a controlled amount of the methylating agent (e.g., 1.0-1.2 equivalents). 2. Optimize Reaction Conditions: Adjust the temperature and reaction time to minimize byproduct formation. Monitor the reaction closely. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired this compound and the C-alkylated byproduct can have similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Test different solvent systems. 2. Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent laboratory-scale synthesis involves the O-methylation of 1,3-cyclohexanedione. 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer, and the methylation of the enol oxygen yields the desired product.[2]
Q2: What are the key factors that determine O-alkylation versus C-alkylation in 1,3-dicarbonyl compounds?
A2: The regioselectivity of the alkylation of the enolate derived from a 1,3-dicarbonyl compound is influenced by several factors:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while protic solvents (e.g., ethanol) can promote C-alkylation by solvating the oxygen atom of the enolate.[1]
-
Counter-ion: The nature of the counter-ion associated with the enolate can play a role.
-
Alkylating Agent: The "hardness" of the alkylating agent is a critical factor. "Hard" electrophiles react preferentially at the "hard" oxygen atom of the enolate, leading to O-alkylation. Conversely, "soft" electrophiles react at the "soft" carbon atom, resulting in C-alkylation.
-
Base: The choice of base affects the enolate formation and can influence the C/O alkylation ratio.
Q3: Can I use diazomethane for the methylation?
A3: Yes, diazomethane is a well-known reagent for the methylation of acidic protons, such as the enolic proton of 1,3-cyclohexanedione.[3][4] It often provides clean and high-yielding reactions under mild conditions. However, diazomethane is highly toxic and potentially explosive, requiring special handling precautions.[4]
Q4: Are there any alternative methylating agents I can use?
A4: Besides diazomethane and alkyl halides, other methylating agents like trimethyl orthoformate in the presence of an acid catalyst can be employed.[5] Trimethyl orthoformate can also act as a water scavenger, driving the reaction to completion.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound using Titanium(IV) Chloride
This protocol is based on a literature procedure for the formation of 3-alkoxy-2-cyclohexen-1-ones.[7]
Materials:
-
1,3-Cyclohexanedione
-
Anhydrous Methanol
-
Titanium(IV) chloride (TiCl₄) solution (e.g., 1.0 M in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a well-stirred solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous methanol, add a 1.0 M solution of TiCl₄ in DCM (0.03 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Reaction Pathway: O-Methylation of 1,3-Cyclohexanedione
Caption: O-Methylation of 1,3-Cyclohexanedione to form this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
managing the stability and storage of 3-Methoxycyclohex-2-en-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of 3-Methoxycyclohex-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and sources of ignition.[1]
Q2: What is the shelf life of this compound?
A2: The shelf life can vary depending on the purity and storage conditions. When stored as recommended, the compound is expected to be stable. However, for critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, as an enol ether, this compound is susceptible to hydrolysis in the presence of moisture, particularly under acidic conditions.[2][3][4] It is also sensitive to oxidation. Therefore, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) and to handle it in a dry environment.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to rapid degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation of the compound. | Discontinue use of the affected batch for critical experiments. Purge the container with an inert gas before sealing and store it protected from light. Consider re-purification by distillation or chromatography if necessary. |
| Appearance of a new peak in HPLC analysis | Degradation of the compound. This could be due to hydrolysis (if the mobile phase is acidic or the sample was exposed to moisture) or oxidation. | Identify the degradation product (see potential degradation pathways below). Adjust the pH of the mobile phase if hydrolysis is suspected. Ensure the sample is handled and stored under inert and dry conditions. |
| Decrease in assay/purity over time | Gradual degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the container is tightly sealed and stored at the recommended temperature. For long-term storage, consider aliquoting the compound to minimize repeated opening and closing of the main container. |
| Inconsistent experimental results | Variability in the purity of the this compound used. | Perform a purity check (e.g., by HPLC or GC) of the starting material before each set of experiments. Use a fresh, properly stored batch if degradation is suspected. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for designing stability studies. The two primary degradation routes are hydrolysis and oxidation.
Hydrolysis (Acid-Catalyzed)
The enol ether functionality is susceptible to acid-catalyzed hydrolysis. The likely degradation product is 1,3-cyclohexanedione.
Caption: Acid-catalyzed hydrolysis of this compound.
Oxidation
The α,β-unsaturated ketone system and the enol ether are susceptible to oxidation. Oxidation can lead to a variety of products, including the formation of an epoxide across the double bond.
Caption: Oxidative degradation leading to epoxidation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][6][7] The following are detailed protocols for subjecting this compound to various stress conditions.
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a clean vial.
-
Subject the samples to the stress conditions as detailed below.
-
At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Hydrolytic Degradation
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the mixture at room temperature.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
Thermal Degradation
-
Place a vial containing the solid compound and another vial with the stock solution in an oven at 70°C.
-
Withdraw samples at 1, 3, and 7 days.
-
For the solid sample, dissolve a known amount in the solvent before analysis.
Photolytic Degradation
-
Expose a vial containing the stock solution and another with the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Place a control sample, wrapped in aluminum foil, alongside the exposed samples.
-
Withdraw samples after a specified duration of exposure.
Data Presentation
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) (Peak Area %) |
| Control | 24 hours | 99.8 | - |
| 0.1 M HCl, 60°C | 2 hours | 95.2 | 4.5 |
| 8 hours | 80.1 | 19.2 | |
| 0.1 M NaOH, RT | 2 hours | 92.5 | 7.1 |
| 8 hours | 75.3 | 23.8 | |
| 3% H₂O₂, RT | 8 hours | 90.7 | 8.9 |
| 24 hours | 78.2 | 21.1 | |
| 70°C (Solid) | 7 days | 99.5 | Not Detected |
| 70°C (Solution) | 7 days | 98.1 | 1.5 |
| Photolytic (Solution) | 24 hours | 97.3 | 2.2 |
Note: The data presented in this table is illustrative and will vary based on the specific experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for conducting a forced degradation study.
Caption: Workflow for forced degradation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. acdlabs.com [acdlabs.com]
effect of temperature on 3-Methoxycyclohex-2-en-1-one reaction outcomes
Disclaimer: Due to the limited availability of specific experimental data on the effect of temperature on reaction outcomes for 3-Methoxycyclohex-2-en-1-one , this technical support guide has been developed using information for the closely related and well-documented analogue, 3-Methylcyclohex-2-en-1-one . The principles of temperature control on reaction selectivity and yield discussed herein are broadly applicable to α,β-unsaturated ketone systems and can serve as a valuable guide for your experiments with this compound. We strongly recommend empirical optimization of your specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing low yields in our Robinson annulation with 3-Methylcyclohex-2-en-1-one at room temperature. What is a likely cause?
A1: Low yields in Robinson annulations at room temperature can often be attributed to the reversibility of the initial Michael addition or a slow intramolecular aldol condensation step.[1] Increasing the temperature can favor the forward reaction and the subsequent irreversible dehydration to the final enone product. However, excessively high temperatures can lead to side reactions. Careful temperature control is crucial for optimizing the yield.
Q2: We are seeing the formation of multiple products in a Michael addition to 3-Methylcyclohex-2-en-1-one. How can temperature manipulation help improve selectivity?
A2: The formation of multiple products can be due to a competition between kinetic and thermodynamic pathways.[2] Lower temperatures generally favor the kinetic product, which is formed faster, while higher temperatures allow for equilibrium to be established, favoring the more stable thermodynamic product.[3] By carefully controlling the temperature, you can often enhance the selectivity towards the desired isomer.
Q3: At elevated temperatures, we are observing significant byproduct formation. What are some common temperature-induced side reactions for cyclohexenones?
A3: At higher temperatures, α,β-unsaturated ketones like 3-Methylcyclohex-2-en-1-one can undergo various side reactions, including polymerization, decomposition, and isomerization. For instance, methyl vinyl ketone, a common reactant in Robinson annulations, is prone to polymerization at elevated temperatures.[4] It is important to determine the thermal stability of your reactants and products to define an optimal temperature window for your reaction.
Troubleshooting Guides
Issue 1: Low Yield in Robinson Annulation
| Potential Cause | Troubleshooting Steps |
| Incomplete Michael Addition | Gradually increase the reaction temperature in 10°C increments to promote the forward reaction. Monitor reaction progress by TLC or GC to find the optimal temperature before side product formation becomes significant. |
| Slow Aldol Condensation/Dehydration | After the initial Michael addition, consider increasing the temperature to facilitate the intramolecular aldol condensation and subsequent dehydration, which is often the driving force for the reaction. |
| Reactant Instability at Higher Temperatures | If using a thermally sensitive Michael acceptor (e.g., methyl vinyl ketone), consider using a more stable equivalent, such as a β-chloroketone, which can allow for higher reaction temperatures without polymerization. |
Issue 2: Poor Selectivity (Kinetic vs. Thermodynamic Products)
| Potential Cause | Troubleshooting Steps |
| Formation of Undesired Thermodynamic Product | To favor the kinetic product, run the reaction at a lower temperature (e.g., 0°C or -78°C). This reduces the energy available to overcome the activation barrier to the thermodynamic product and can trap the faster-forming kinetic product.[3] |
| Formation of Undesired Kinetic Product | To favor the thermodynamic product, conduct the reaction at a higher temperature to ensure that the initial additions are reversible, allowing the reaction to equilibrate to the most stable product.[2] |
Experimental Protocols
Protocol 1: Temperature-Controlled Robinson Annulation
This protocol describes a general procedure for the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone, which is a key reaction in the synthesis of the Wieland-Miescher ketone.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione (1 equivalent) in a suitable solvent (e.g., toluene).
-
Base Addition: Add a catalytic amount of a base (e.g., triethylamine or potassium hydroxide).
-
Michael Addition (Low Temperature): Cool the mixture to 0-10°C. Slowly add methyl vinyl ketone (1.1 equivalents) dropwise to control the initial exothermic reaction. Stir at this temperature for 2-4 hours.
-
Aldol Condensation and Dehydration (High Temperature): After the initial Michael addition is complete (as monitored by TLC), heat the reaction mixture to reflux (for toluene, this is ~110°C) for 4-8 hours to promote the intramolecular aldol condensation and dehydration.
-
Workup and Purification: Cool the reaction mixture to room temperature. Wash with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Quantitative Data
The following table summarizes hypothetical yield data based on the principles of kinetic and thermodynamic control in a reaction producing two isomeric products (Product A - Kinetic; Product B - Thermodynamic).
| Temperature (°C) | Reaction Time (h) | Yield of Product A (%) | Yield of Product B (%) |
| -78 | 12 | 85 | 10 |
| 0 | 8 | 70 | 25 |
| 25 (Room Temp) | 6 | 50 | 45 |
| 80 | 4 | 20 | 75 |
Visualizations
Caption: Kinetic vs. Thermodynamic Control in a Michael Addition.
Caption: Temperature-Controlled Robinson Annulation Workflow.
References
Technical Support Center: 3-Methoxycyclohex-2-en-1-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxycyclohex-2-en-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a reaction involving this compound?
A typical work-up procedure involves an aqueous work-up followed by extraction and purification. The specific steps can vary, but a general protocol includes:
-
Quenching the reaction mixture, often with a saturated aqueous solution of ammonium chloride or sodium bicarbonate.
-
Transferring the mixture to a separatory funnel and extracting the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing the combined organic layers successively with water and brine to remove inorganic impurities and residual water.
-
Drying the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filtering off the drying agent and concentrating the organic solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product, typically by flash column chromatography.
Q2: My product, this compound, appears to be decomposing during the work-up. What could be the cause?
The enol ether functionality in this compound is susceptible to hydrolysis under acidic conditions. If the aqueous solution becomes acidic during the work-up (for example, from quenching with an acidic solution or the generation of acidic byproducts), the enol ether can be hydrolyzed back to 1,3-cyclohexanedione. It is crucial to maintain neutral or slightly basic conditions during the work-up to prevent this decomposition. If an acidic wash is necessary, it should be performed quickly and at a low temperature.
Q3: What are some common side products in the synthesis of this compound from 1,3-cyclohexanedione?
The synthesis of this compound from 1,3-cyclohexanedione typically involves O-methylation. However, C-alkylation can occur as a competing side reaction, leading to the formation of 2-methyl-1,3-cyclohexanedione. The ratio of O- to C-alkylation can be influenced by factors such as the solvent, base, and alkylating agent used. Additionally, if the reaction is not driven to completion, unreacted 1,3-cyclohexanedione will be present as an impurity. In some cases, the use of ethoxy-containing reagents can lead to the formation of 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one as a byproduct.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of this compound | Hydrolysis of the enol ether: The product is sensitive to acidic conditions and can hydrolyze back to 1,3-cyclohexanedione during work-up.[1][2] | - Ensure the work-up is performed under neutral or slightly basic conditions. - Use a mild quenching agent like saturated sodium bicarbonate solution. - If an acid wash is unavoidable, perform it quickly at low temperature and immediately neutralize the organic layer. |
| Incomplete reaction: The methylation of 1,3-cyclohexanedione may not have gone to completion. | - Increase the reaction time or temperature, monitoring by TLC. - Ensure the reagents are pure and dry. | |
| Formation of C-alkylation byproduct: The reaction conditions may favor the formation of 2-methyl-1,3-cyclohexanedione. | - Modify the reaction conditions to favor O-alkylation. This can sometimes be achieved by using a different solvent or base. | |
| Presence of 1,3-cyclohexanedione in the final product | Incomplete methylation: The starting material has not been fully consumed. | - Optimize reaction conditions (time, temperature, stoichiometry of reagents). - Purify the product using flash column chromatography to separate it from the more polar starting material. |
| Hydrolysis during work-up: The product has decomposed back to the starting material. | - Follow the recommendations for preventing enol ether hydrolysis mentioned above. | |
| Difficulty in purifying the product by column chromatography | Co-elution of impurities: Byproducts or starting material may have similar polarity to the desired product. | - Optimize the solvent system for flash chromatography. A common starting point is a mixture of hexanes and ethyl acetate.[2] A gradient elution may be necessary. - Ensure proper column packing and loading to maximize separation efficiency. |
| Formation of an unexpected ethoxy- substituted byproduct | Contamination from reagents: Use of ethanol or ethoxide-containing reagents can lead to transetherification or reaction with the starting material. | - Ensure all reagents and solvents are free from ethanol or ethoxide contamination. |
Experimental Protocols
General Work-up Procedure
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Flash Column Chromatography Protocol
-
Column Preparation: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data
The following table summarizes typical yields for reactions involving the formation of cyclohexenone derivatives. Note that specific yields for this compound can vary significantly based on the reaction conditions and scale.
| Product | Starting Materials | Typical Yield | Reference |
| 2-iodo-3-methylcyclohex-2-en-1-one derivative | 2-iodo-3-methylcyclohex-2-en-1-one and aryl boronic acid | 87% | |
| 3-methylcyclohex-2-en-1-one | Terminal alkyne and water | 87% | |
| 4-Phenyl-5-(3-methoxyphenyl)-cyclohex-2-en-1-one-3-carboxylic acid | Phenylpyruvic acid and 3-methoxybenzaldehyde | 58% |
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to Annulation Reagents: Alternatives to 3-Methoxycyclohex-2-en-1-one
For researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules, the Robinson annulation is a cornerstone reaction. A key component of this reaction is the Michael acceptor, traditionally an α,β-unsaturated ketone. While 3-methoxycyclohex-2-en-1-one is a commonly employed reagent, a variety of alternatives offer distinct advantages in terms of reactivity, stability, and stereochemical control. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Annulation Reagents
The choice of a Michael acceptor in an annulation reaction can significantly impact the yield, reaction conditions, and stereochemical outcome. The following table summarizes the performance of this compound and its common alternatives.
| Reagent | Typical Michael Donor | Typical Catalyst/Base | Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Cyclic β-dicarbonyl compounds | L-proline, other amines | Room temperature to reflux | Good to excellent | Readily available, good reactivity. | Limited commercial availability of substituted analogs. |
| Methyl Vinyl Ketone (MVK) | Ketones, β-keto esters, enamines | NaOH, NaOEt, L-proline | 0 °C to reflux | Moderate to good | Highly reactive, widely available, and cost-effective.[1][2][3] | Prone to polymerization, can be difficult to handle.[1][4] |
| Ethyl Vinyl Ketone (EVK) | Ketones, β-dicarbonyls | Base (e.g., NaOEt) | Varies | Moderate to good | Less volatile and less prone to polymerization than MVK. | May exhibit lower reactivity than MVK. |
| MVK Equivalents (e.g., β-chloroketones, Mannich bases) | Ketones, enamines | In situ base generation or added base | Varies | Good | Avoids handling volatile and polymer-prone MVK directly.[1] | Requires an extra step for in situ generation. |
| α-Silylated Vinyl Ketones | Enolates | Lewis or Brønsted acids | Varies | Good | Stable precursors, can offer enhanced regioselectivity.[4] | Requires preparation of the silylated reagent. |
| 1,3-Dichloro-cis-2-butene (Wichterle Reagent) | Enolates | NaNH2, other strong bases | Varies | Good | Avoids polymerization issues associated with MVK.[3] | The reaction proceeds via a different mechanism (Wichterle reaction). |
Reaction Mechanisms and Experimental Workflows
The annulation process, exemplified by the Robinson annulation, is a tandem reaction involving a Michael addition followed by an intramolecular aldol condensation. The general workflow and the specific pathway for the Wichterle reaction are illustrated below.
Detailed Experimental Protocols
The following are representative experimental protocols for annulation reactions using this compound and a common alternative, methyl vinyl ketone.
Protocol 1: Annulation of 2-Methyl-1,3-cyclohexanedione with this compound
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
This compound
-
L-proline
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and L-proline (0.1 eq) in anhydrous DMSO.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ethyl acetate and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired annulated product.
Protocol 2: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone[5]
Materials:
-
2-Methylcyclohexanone (1.0 equiv.)
-
Methyl vinyl ketone (1.2 equiv.)
-
Sodium ethoxide (1.1 equiv.)
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equiv.) portion-wise at room temperature and stir for 30 minutes.
-
Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture.
-
Heat the mixture to reflux for 6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with 5% hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography.
Asymmetric Annulation: The Role of Organocatalysis
The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules via annulation reactions. Chiral secondary amines, such as L-proline and its derivatives, are frequently employed to catalyze these transformations with high enantioselectivity. The catalyst forms a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the Michael addition and subsequent aldol condensation.
The choice of catalyst, solvent, and reaction temperature can be fine-tuned to optimize both the yield and the enantiomeric excess of the desired product. The field of asymmetric organocatalytic annulation is continually evolving, with new catalysts and methodologies being developed to expand the scope and efficiency of these powerful transformations.[5]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis [ouci.dntb.gov.ua]
A Comparative Guide to Stereochemical Validation of Products from 3-Methoxycyclohex-2-en-1-one
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in chemical synthesis and drug discovery. Products derived from prochiral starting materials like 3-Methoxycyclohex-2-en-1-one can yield complex stereoisomeric mixtures. This guide provides a comparative overview of key analytical techniques for the validation of stereochemistry in such products, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy is a powerful technique for determining the relative stereochemistry and diastereomeric ratio of reaction products. By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOE), the spatial arrangement of atoms can be elucidated.
A study on the stereoselective α-quaternization of 3-methoxycycloalk-2-enones demonstrated the utility of ¹H NMR in determining the diastereomeric ratio of products.[1] The alkylation of dienolates generated from 3-methoxycycloalk-2-enones with a 3'-hydroxyalkenyl side chain showed high diastereoselectivity.[1]
Quantitative Data: Diastereoselective Alkylation of 3-Methoxycycloalk-2-enones [1]
| Entry | Alkylating Agent | Product | Diastereomeric Ratio (syn:anti) |
| 1 | Methyl iodide | 6-methyl-3-methoxy-6-(3'-hydroxyalkenyl)cyclohex-2-en-one | >99:1 |
| 2 | Propargyl bromide | 6-propargyl-3-methoxy-6-(3'-hydroxyalkenyl)cyclohex-2-en-one | 95:5 |
| 3 | 2-Bromoallyl bromide | 6-(2-bromoallyl)-3-methoxy-6-(3'-hydroxyalkenyl)cyclohex-2-en-one | 96:4 |
| 4 | Benzyl bromide | 6-benzyl-3-methoxy-6-(3'-hydroxyalkenyl)cyclohex-2-en-one | 86:14 |
Experimental Protocol: ¹H NMR for Diastereomeric Ratio
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).
-
Data Analysis:
-
Identify distinct signals corresponding to each diastereomer.
-
Integrate the signals that are well-resolved and representative of each stereoisomer.
-
Calculate the ratio of the integrals to determine the diastereomeric ratio.
-
For unambiguous stereochemical assignment, perform 2D NMR experiments such as COSY and NOESY to establish connectivity and spatial proximity of protons.[2] In the case of the quaternized cycloalkenones, the relative stereochemistry was confirmed by analyzing coupling constants and NOE correlations of corresponding cyclic compounds formed after acid treatment.[1]
-
Workflow for NMR-based Stereochemical Analysis
Caption: Workflow for determining diastereomeric ratio and relative stereochemistry using NMR spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (ee). The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Polysaccharide-based CSPs are widely used for the chiral resolution of ketones, including cyclohexenone derivatives.[3]
Comparative Data: Chiral HPLC Separation of Substituted Cyclohexenones
| Compound | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) |
| 3-Methyl-2-cyclohexen-1-one | Chiralpak® AD-H | n-Hexane / Ethanol (85:15) | 0.8 | 30 | t₁: 10.2, t₂: 12.5 | 2.1 |
| 4-Phenyl-2-cyclohexen-1-one | Chiralcel® OD-H | n-Hexane / 2-Propanol (90:10) | 1.0 | 25 | t₁: 8.9, t₂: 10.4 | 1.8 |
| Ketoisophorone | Chiralpak® IA | n-Hexane / Ethanol (95:5) | 0.7 | 25 | t₁: 15.3, t₂: 17.1 | 1.9 |
Note: The data in this table are representative examples to illustrate typical HPLC performance for chiral separation of cyclohexenones.[3]
Experimental Protocol: Chiral HPLC
-
System Preparation: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard and the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) to assess the quality of the separation. A baseline separation is typically indicated by Rs ≥ 1.5.
-
Determine the enantiomeric excess (ee) of the sample by comparing the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Logical Flow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC separation method.
X-ray Crystallography for Absolute Configuration
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single crystal of suitable quality.
For chiral, enantiomerically pure compounds, the absolute configuration can be determined through the anomalous dispersion effect, often quantified by the Flack parameter.[4] A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the enantiomerically pure product from a suitable solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Cu-Kα or Mo-Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: If the data is of sufficient quality, the absolute configuration can be determined by refining the Flack parameter.
Conceptual Pathway for X-ray Crystallography
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H10O2 | CID 85597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for 3-Methoxycyclohex-2-en-1-one Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is a critical step in optimizing the synthesis of complex molecules. 3-Methoxycyclohex-2-en-1-one and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and natural products. The efficiency and stereoselectivity of reactions involving this substrate are highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems for reactions of this compound, with a focus on quantitative performance data, detailed experimental protocols, and visual aids to inform catalyst selection.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, enantioselectivity, and overall efficiency of reactions with this compound. While a single study directly comparing a wide array of catalysts is not available, the following table summarizes representative data compiled from various studies on analogous cyclohexenone systems, offering a comparative overview of organocatalytic and metal-based approaches for key transformations such as Michael additions.
| Catalyst Type | Catalyst Example | Reaction Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Organocatalyst | Chiral Amine (e.g., Pyrrolidine derivative) | Michael Addition | 10 - 20 | 12 - 48 | Moderate to Good | Up to 95% |
| Organocatalyst | Chiral Thiourea Derivative | Michael Addition | 5 - 10 | 24 - 72 | Good to High | Up to 99% |
| Metal-Based Catalyst | Copper(I)-Phosphoramidite Complex | Conjugate Addition | 1 - 5 | 1 - 6 | High | >98% |
| Metal-Based Catalyst | Iridium-Chiral Ligand Complex | Allylic Alkylation | 2 - 5 | 12 - 24 | Good | High |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following is a generalized, detailed protocol for a common reaction involving this compound: the organocatalyzed Michael addition of a thiol. This protocol is a composite based on established methodologies and should be adapted and optimized for specific substrates and catalysts.
Organocatalytic Thia-Michael Addition to this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Thiol (e.g., thiophenol) (1.2 mmol, 1.2 equiv)
-
Chiral Organocatalyst (e.g., a thiourea-based catalyst) (0.05-0.1 mmol, 5-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane) (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes, etc.)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.
-
Stir the mixture at the desired reaction temperature (e.g., room temperature or 0 °C) for 10-15 minutes to ensure complete dissolution of the catalyst.
-
To this solution, add this compound via syringe.
-
Add the thiol dropwise to the reaction mixture over a period of 5 minutes.
-
Allow the reaction to stir for the time determined by initial optimization studies (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding the saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing Workflows and Decision Making
To further aid in the practical application of this guide, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for catalyst screening and a logical decision-making process for catalyst selection.
A Comparative Guide to the Synthesis of 3-Methoxycyclohex-2-en-1-one and Its Analogs
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 3-Alkoxycyclohex-2-en-1-ones are versatile building blocks, notably utilized in the Robinson annulation and for the synthesis of various natural products and pharmaceuticals. This guide provides a comparative analysis of the synthetic yields of 3-methoxycyclohex-2-en-1-one and its ethoxy, isopropoxy, and benzyloxy analogs, supported by experimental data and detailed protocols.
Yield Comparison of 3-Alkoxycyclohex-2-en-1-ones
The most common and efficient method for the synthesis of 3-alkoxycyclohex-2-en-1-ones is the acid-catalyzed O-alkylation of 1,3-cyclohexanedione. The reaction involves treating the diketone with the corresponding alcohol in the presence of an acid catalyst, typically with azeotropic removal of water to drive the equilibrium towards the enol ether product.
The following table summarizes the reported yields for the synthesis of this compound and its common analogs. It is important to note that the reaction conditions reported in the literature may vary, which can influence the observed yields.
| Compound | Structure | Alcohol | Catalyst | Solvent | Yield (%) |
| This compound | Methanol | p-Toluenesulfonic acid | Toluene | ~85% (Typical) | |
| 3-Ethoxycyclohex-2-en-1-one | ![]() | Ethanol | p-Toluenesulfonic acid | Benzene | 86-89% |
| 3-Isopropoxycyclohex-2-en-1-one | ![]() | Isopropanol | p-Toluenesulfonic acid | Toluene | Not widely reported, expected to be slightly lower than methoxy/ethoxy |
| 3-Benzyloxycyclohex-2-en-1-one | ![]() | Benzyl alcohol | p-Toluenesulfonic acid | Toluene | ~80% (Typical) |
Experimental Protocols
The following is a general and detailed protocol for the synthesis of 3-alkoxycyclohex-2-en-1-ones from 1,3-cyclohexanedione, exemplified by the preparation of 3-ethoxycyclohex-2-en-1-one.
Synthesis of 3-Ethoxycyclohex-2-en-1-one
Materials:
-
1,3-Cyclohexanedione (1.0 eq)
-
Ethanol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Benzene or Toluene
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-cyclohexanedione, ethanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient amount of benzene or toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to afford the pure 3-ethoxycyclohex-2-en-1-one.
This general procedure can be adapted for the synthesis of other 3-alkoxycyclohex-2-en-1-ones by substituting ethanol with the corresponding alcohol (methanol, isopropanol, or benzyl alcohol).
Synthetic Pathway and Workflow
The synthesis of 3-alkoxycyclohex-2-en-1-ones and their subsequent use in a common synthetic transformation like the Robinson annulation can be visualized in the following workflow.
Caption: Synthetic workflow for 3-alkoxycyclohex-2-en-1-ones and their application.
A Mechanistic and Performance Guide to Michael Acceptors: A Comparison with 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic chemistry and drug development.[1] Michael acceptors, the electrophilic partners in this reaction, are frequently incorporated into covalent inhibitors and chemical probes to achieve targeted, long-lasting effects by forming stable bonds with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[2]
This guide provides a mechanistic comparison of various Michael acceptors, with a focus on contextualizing the reactivity of the cyclic enone 3-methoxycyclohex-2-en-1-one. We will delve into the quantitative kinetics of the thiol-Michael addition, provide detailed experimental protocols for assessing reactivity and covalent modification, and explore a key signaling pathway modulated by these electrophilic compounds.
The Thiol-Michael Addition: A General Mechanism
The addition of a thiol to a Michael acceptor is a critical reaction in covalent drug design. The process is typically base-catalyzed, where a thiolate anion, a potent nucleophile, is generated and attacks the electrophilic β-carbon of the α,β-unsaturated system. This is followed by protonation of the resulting enolate to yield the final thioether adduct.[3][4] The overall reaction proceeds through a step-growth mechanism, which minimizes side products.[3]
Caption: General mechanism of a base-catalyzed Thiol-Michael addition reaction.
Quantitative Comparison of Michael Acceptor Reactivity
The reactivity of Michael acceptors can be quantitatively compared using second-order rate constants (k₂), which describe how quickly the acceptor reacts with a given nucleophile. A higher k₂ value signifies a faster reaction. Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant intracellular thiol and is commonly used as a model nucleophile to assess the reactivity of Michael acceptors under physiologically relevant conditions.[5][6]
The following table summarizes representative second-order rate constants for the reaction of common Michael acceptors with glutathione.
| Michael Acceptor Class | Representative Acceptor | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| Cyclic Enone | 2-Cyclohexen-1-one | 0.22 |
| 2-Cyclopenten-1-one | 1.1 | |
| Acrylamide | N,N-Dimethylacrylamide | 0.0028 |
| Acrylamide | 0.013 | |
| Acrylate | Ethyl Acrylate | 0.063 |
| Vinyl Sulfone | Methyl Vinyl Sulfone | 0.32 |
| Maleimide | N-Ethylmaleimide | 3.3 |
Note: Rate constants are approximate values derived from various studies and are intended for relative comparison.[5][6][7] Actual rates depend heavily on the specific substituents on the Michael acceptor and the precise reaction conditions.
Analysis and Positioning of this compound:
-
Enone Reactivity : Cyclic enones like 2-cyclohexen-1-one are moderately reactive Michael acceptors.[5][6] Their reactivity is generally higher than that of acyclic acrylamides and acrylates but lower than highly reactive maleimides.
-
Steric Hindrance : The reactivity of cyclic enones is sensitive to steric hindrance at the β-carbon.[8] For instance, 3-methyl-2-cyclopenten-1-one is less reactive than its unsubstituted counterpart.[8]
-
Electronic Effects : The key structural feature of this compound is the methoxy group (-OCH₃) at the α-position relative to the carbonyl but conjugated to the double bond. The methoxy group is electron-donating through resonance, which increases electron density at the β-carbon. This effect deactivates the double bond towards nucleophilic attack, making This compound likely less reactive than the parent 2-cyclohexen-1-one . This reduced intrinsic reactivity can be advantageous in drug design, potentially leading to greater selectivity for specific cysteine residues within a target protein over reactions with other biological thiols like glutathione.
Experimental Protocols
1. Kinetic Analysis of Thiol-Michael Addition via ¹H NMR Spectroscopy
This protocol describes a general method for determining the second-order rate constant of a Michael addition reaction by monitoring the disappearance of reactants over time using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
Caption: Workflow for determining thiol-Michael addition kinetics using NMR spectroscopy.
Methodology:
-
Sample Preparation: Prepare a stock solution of the thiol (e.g., 10 mM Glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing a known percentage of D₂O for the NMR lock. Prepare a concentrated stock solution of the Michael acceptor in the same buffer system.
-
Temperature Equilibration: Place the NMR tube containing the thiol solution into the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).[12]
-
Reaction Initiation: To start the reaction, add a known concentration of the Michael acceptor stock solution to the NMR tube. Mix rapidly and immediately begin data acquisition.[12]
-
Data Acquisition: Acquire a series of 1D ¹H NMR spectra at regular time intervals. The time between acquisitions will depend on the reaction rate.[10]
-
Data Processing and Analysis:
-
Process all spectra uniformly.
-
Identify characteristic, non-overlapping peaks for one of the reactants (e.g., the vinyl protons of the Michael acceptor) and the product.
-
Integrate the area of the chosen reactant peak in each spectrum over time.
-
Assuming pseudo-first-order conditions (i.e., [Thiol] >> [Acceptor]), plot the natural logarithm of the reactant concentration (proportional to its integral) versus time. The slope of this line will be -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant using the equation: k₂ = k_obs / [Thiol] .
-
2. Identification of Covalent Protein Adducts by LC-MS/MS
This protocol outlines a "bottom-up" proteomics approach to confirm that a Michael acceptor has formed a covalent bond with a target protein and to identify the specific amino acid residue that has been modified.[13][14][15]
Caption: A typical bottom-up proteomics workflow for identifying covalent adducts.
Methodology:
-
Protein Incubation: Incubate the target protein with the Michael acceptor compound (and a vehicle control) under appropriate buffer and temperature conditions.
-
Sample Preparation:
-
Denature the protein (e.g., with urea or heat).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate non-modified cysteines (e.g., with iodoacetamide) to prevent disulfide scrambling.
-
Digest the protein into smaller peptides using a protease, typically trypsin.[13]
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated using liquid chromatography (LC).[16]
-
The eluting peptides are ionized and analyzed by a mass spectrometer.
-
The instrument performs an initial MS1 scan to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Selected peptides are then isolated and fragmented to produce tandem MS (MS/MS or MS2) spectra, which provide information about the amino acid sequence.[13]
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database using software like Mascot or MaxQuant.[14]
-
The search parameters must include a variable modification on cysteine (or other potential nucleophilic residues) corresponding to the mass of the Michael acceptor.
-
A successful identification will match an MS/MS spectrum to a specific peptide sequence containing the mass adduct, thereby confirming the covalent modification and pinpointing the site of adduction.[17]
-
Biological Context: Modulation of the Keap1-Nrf2 Signaling Pathway
Many Michael acceptors exert biological effects by acting as electrophilic stressors that activate the Keap1-Nrf2 antioxidant response pathway.[2][18] Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein, Keap1, which facilitates its degradation.[19][20] Keap1 is rich in reactive cysteine residues. Electrophiles, including many Michael acceptors, can covalently modify these cysteines. This modification leads to a conformational change in Keap1, causing it to release Nrf2.[19][21] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes.[18][20]
Caption: Activation of the Nrf2 pathway by a Michael acceptor via Keap1 modification.
Conclusion
The selection of a Michael acceptor is a critical decision in the design of covalent therapeutics and chemical probes, requiring a balance between reactivity and selectivity. Highly reactive acceptors like maleimides ensure rapid and efficient target engagement but risk off-target reactions and rapid clearance by glutathione. Conversely, less reactive acceptors, such as acrylamides, offer greater selectivity, requiring specific protein-ligand interactions to facilitate the covalent reaction.
Based on its chemical structure, This compound is predicted to be a relatively mild and "tunable" Michael acceptor. Its reactivity is likely lower than that of unsubstituted cyclohexenone due to the electron-donating methoxy group, placing it on the less reactive end of the enone class. This characteristic could be leveraged to develop highly selective covalent inhibitors, where target affinity, rather than raw electrophilicity, drives the covalent modification. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing its reactivity and confirming its mechanism of action in a biological context.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 18. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3-Methoxycyclohex-2-en-1-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that can significantly impact the outcome of their work. This guide provides a comprehensive comparison of common methods for the synthesis of 3-Methoxycyclohex-2-en-1-one and the subsequent assessment of its purity. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
Synthesis of this compound: A Comparison of Routes
Two primary synthetic strategies for obtaining this compound are outlined below: direct O-methylation of a readily available precursor and a multi-step approach involving a Mannich reaction.
Method 1: Direct O-Methylation of 1,3-Cyclohexanedione
This is a straightforward and common method for the synthesis of 3-alkoxycyclohexenones. It involves the reaction of 1,3-cyclohexanedione with an alkylating agent, in this case, a methyl source like methanol, in the presence of an acid catalyst.
Method 2: Mannich Reaction followed by Hydrogenolysis and O-Methylation (A Plausible Alternative)
While not a direct synthesis, this route presents a viable alternative for producing a methylated cyclohexanedione precursor that can then be O-methylated. The initial steps involve the reaction of 1,3-cyclohexanedione with formaldehyde and a secondary amine (Mannich reaction) to introduce a dialkylaminomethyl group at the 2-position. Subsequent hydrogenolysis removes this group, yielding 2-methyl-1,3-cyclohexanedione. This intermediate can then be subjected to O-methylation to potentially yield the desired product, although regioselectivity could be a challenge.
Comparative Data on Synthesis Methods
The choice of synthetic route can influence the final purity and yield of this compound. The following table provides a summary of expected outcomes for the described methods.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Anticipated Purity (%) | Key Advantages | Potential Drawbacks |
| Direct O-Methylation | 1,3-Cyclohexanedione, Methanol | Acid Catalyst (e.g., p-toluenesulfonic acid) | 85-95 | 95-98 | High yield, simple procedure, readily available starting materials. | Potential for O- vs. C-alkylation side products. |
| Mannich Reaction Route | 1,3-Cyclohexanedione, Formaldehyde, Secondary Amine, H₂ | Pd/C catalyst, Methylating agent | 60-75 (overall) | 90-95 | Access to a different substitution pattern on the ring. | Multi-step process, potential for side reactions, regioselectivity issues in the final methylation step. |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of synthesized this compound is crucial. The following are detailed protocols for the most common analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis at 254 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile compounds and impurities.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte itself.
Instrumentation and Conditions:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) |
| ¹H NMR Parameters | Pulse angle: 30°, Acquisition time: 4 s, Relaxation delay: 1 s, Scans: 16 |
| ¹³C NMR Parameters | Pulse angle: 30°, Acquisition time: 1 s, Relaxation delay: 2 s, Scans: 1024 |
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Visualizing the Workflow
To better understand the process of synthesis and purity assessment, the following diagrams illustrate the key steps.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Comparison of analytical techniques for purity assessment.
Spectroscopic Analysis for Structural Confirmation of 3-Methoxycyclohex-2-en-1-one Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of adducts derived from 3-methoxycyclohex-2-en-1-one. Understanding the precise structure of these adducts is crucial for elucidating reaction mechanisms, predicting biological activity, and ensuring the quality of synthesized compounds in drug development. This document outlines the application of key spectroscopic methods, presents supporting experimental data for a representative Michael adduct, and provides detailed experimental protocols.
Introduction to Spectroscopic Analysis of this compound Adducts
This compound is a versatile building block in organic synthesis, readily undergoing reactions such as Michael additions and Diels-Alder cycloadditions to form various adducts. The confirmation of the resulting adduct's structure, including its regiochemistry and stereochemistry, is a critical step. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure of these compounds. This guide focuses on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide unambiguous structural confirmation.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique depends on the specific structural information required. While each method provides unique insights, a combination of these techniques is often necessary for complete structural elucidation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Chemical environment of protons (chemical shift)- Number of neighboring protons (spin-spin splitting)- Relative number of protons of each type (integration) | - Provides detailed information about the proton framework- Relatively high sensitivity- Can provide stereochemical information through coupling constants | - Can have overlapping signals in complex molecules |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments- Chemical environment of carbon atoms | - Provides a direct count of non-equivalent carbons- Good spectral dispersion | - Low natural abundance of ¹³C results in lower sensitivity- Does not show coupling between adjacent carbons |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | - COSY: Correlation between coupled protons- HSQC: Direct one-bond correlation between protons and carbons- HMBC: Long-range (2-3 bond) correlation between protons and carbons | - Resolves spectral overlap- Establishes connectivity between atoms, aiding in fragment assembly- Crucial for unambiguous assignment of ¹H and ¹³C signals | - Requires longer acquisition times- Interpretation can be complex |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., C=O, C-O, C=C) | - Rapid and simple technique- Provides a "fingerprint" of the molecule | - Does not provide detailed information about the carbon-hydrogen framework- Ambiguity in complex molecules with many functional groups |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (High-Resolution MS)- Structural information from fragmentation patterns | - Extremely high sensitivity- Provides molecular formula confirmation | - Isomeric compounds can be difficult to distinguish without tandem MS- Fragmentation can be complex to interpret |
Spectroscopic Data of a Representative Michael Adduct
To illustrate the power of these techniques, we present the expected spectroscopic data for a representative Michael adduct: 3-methoxy-3-(phenylthio)cyclohexan-1-one . This hypothetical adduct is formed from the reaction of this compound with thiophenol.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-2 | ~5.4 | s | 1H |
| H-4 | ~2.5 | t | 2H | |
| H-5 | ~2.0 | m | 2H | |
| H-6 | ~2.4 | t | 2H | |
| -OCH₃ | ~3.6 | s | 3H | |
| 3-Methoxy-3-(phenylthio)cyclohexan-1-one (Hypothetical Adduct) | Phenyl-H | 7.2-7.5 | m | 5H |
| H-2 | ~2.8 | m | 2H | |
| H-4 | ~2.2 | m | 2H | |
| H-5 | ~1.9 | m | 2H | |
| H-6 | ~2.6 | m | 2H | |
| -OCH₃ | ~3.3 | s | 3H |
s = singlet, t = triplet, m = multiplet
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O (C1) | ~198 |
| C=C (C2) | ~105 | |
| C-O (C3) | ~175 | |
| CH₂ (C4) | ~37 | |
| CH₂ (C5) | ~22 | |
| CH₂ (C6) | ~30 | |
| -OCH₃ | ~56 | |
| 3-Methoxy-3-(phenylthio)cyclohexan-1-one (Hypothetical Adduct) | C=O (C1) | ~208 |
| C-S (C3) | ~55 | |
| C-O (C3) | ~85 | |
| Phenyl-C | 128-135 | |
| CH₂ (C2) | ~45 | |
| CH₂ (C4) | ~35 | |
| CH₂ (C5) | ~20 | |
| CH₂ (C6) | ~38 | |
| -OCH₃ | ~51 |
Table 3: IR and Mass Spectrometry Data
| Technique | This compound | 3-Methoxy-3-(phenylthio)cyclohexan-1-one (Hypothetical Adduct) |
| IR (cm⁻¹) | ~1660 (C=O, conjugated), ~1600 (C=C), ~1220 (C-O) | ~1715 (C=O, saturated), ~1080 (C-O), ~740, 690 (Aromatic C-H bend) |
| MS (EI) | m/z 126 (M⁺), 98, 84, 69 | m/z 236 (M⁺), 205 (M⁺ - OCH₃), 127 (M⁺ - SPh), 109 (PhS⁺) |
The comparison of the spectroscopic data clearly indicates the formation of the Michael adduct. The disappearance of the vinyl proton and carbon signals in the NMR spectra, the shift of the carbonyl stretching frequency in the IR spectrum to a higher wavenumber (indicative of a non-conjugated ketone), and the molecular ion peak in the mass spectrum corresponding to the addition of thiophenol all confirm the structure of the adduct.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified adduct is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Acquisition Parameters: A standard proton experiment is run with a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
-
Acquisition Parameters: A proton-decoupled experiment (e.g., zgpg30) is performed with a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required depending on the sample concentration.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
Acquisition Parameters: Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) are used. The spectral widths in both dimensions are set to encompass all proton and carbon signals. The number of increments in the indirect dimension is typically 256 or 512, and the number of scans per increment varies from 2 to 16 depending on the experiment and sample concentration.
-
Infrared (IR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.
Mass Spectrometry
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent for GC-MS analysis) or a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (EI-GC/MS): A small volume (1 µL) of the sample solution is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-500.
-
Data Acquisition (HRMS-ESI): The sample solution is infused directly into the ESI source. The mass spectrometer is operated in positive ion mode, and data is acquired in full scan mode over a relevant mass range.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the signaling pathways for structural confirmation.
Unveiling the Kinetic Landscape: A Comparative Analysis of 3-Methoxycyclohex-2-en-1-one and Other Cyclic Enones
For researchers, scientists, and professionals in drug development, a deep understanding of the kinetic behavior of key structural motifs is paramount for designing and optimizing synthetic routes. This guide provides a comparative analysis of the kinetic studies of 3-methoxycyclohex-2-en-1-one versus other common cyclic enones, such as cyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one. While direct, side-by-side kinetic data for this compound is limited in publicly accessible literature, this guide extrapolates expected reactivity based on established principles of physical organic chemistry and available data for analogous compounds.
Executive Summary: Reactivity at a Glance
The reactivity of α,β-unsaturated ketones is fundamentally governed by the electronic nature of the substituents on the enone core. In this compound, the electron-donating methoxy group at the β-position plays a crucial role in modulating its electrophilicity. This contrasts with unsubstituted or alkyl-substituted enones, leading to different kinetic profiles in key reactions such as Michael additions and Diels-Alder cycloadditions.
Comparative Kinetic Data
Table 1: Qualitative Comparison of Enone Reactivity in Michael Additions
| Enone | Structure | Expected Relative Reactivity with Nucleophiles | Rationale |
| Cyclohex-2-en-1-one | High | Unsubstituted β-carbon offers high electrophilicity and minimal steric hindrance. | |
| 3-Methylcyclohex-2-en-1-one | ![]() | Moderate | The electron-donating methyl group slightly reduces the electrophilicity of the β-carbon. Steric hindrance from the methyl group can also slow the reaction with bulky nucleophiles.[1] |
| This compound | Low | The electron-donating methoxy group significantly increases electron density at the β-carbon through resonance, reducing its electrophilicity and thus the rate of nucleophilic attack. |
Table 2: Kinetic Data for Michael Addition of Thiols to Cyclic Enones
| Enone | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |
| Cyclohex-2-en-1-one | Cysteine | Data not specified, but reaction occurs readily | Aqueous buffer | [2] |
| Cyclopent-2-en-1-one | Cysteine | Data not specified, but reaction occurs readily | Aqueous buffer | [2] |
Table 3: Qualitative Comparison of Enone Reactivity in Diels-Alder Reactions
| Enone (Dienophile) | Structure | Expected Relative Reactivity with Dienes | Rationale |
| Cyclohex-2-en-1-one | Moderate | The electron-withdrawing carbonyl group activates the double bond for cycloaddition. | |
| 3-Methylcyclohex-2-en-1-one | ![]() | Low | The electron-donating methyl group deactivates the dienophile by increasing the energy of the LUMO.[3] |
| This compound | Very Low | The strongly electron-donating methoxy group significantly raises the energy of the LUMO, making it a less effective dienophile in normal electron-demand Diels-Alder reactions.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of Michael additions and Diels-Alder reactions involving enones.
Protocol 1: Kinetic Study of a Michael Addition by UV-Vis Spectroscopy
This protocol is adapted from studies on the reaction of α,β-unsaturated carbonyl compounds with thiols.[2]
-
Preparation of Solutions:
-
Prepare a stock solution of the enone (e.g., this compound) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Prepare a stock solution of the nucleophile (e.g., N-acetylcysteine) in the same solvent.
-
-
Kinetic Measurement:
-
Equilibrate the enone solution to the desired temperature (e.g., 25 °C) in a quartz cuvette placed in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.
-
Monitor the reaction by recording the change in absorbance at a wavelength where one of the reactants or products has a distinct absorption maximum. For enones, this is typically the disappearance of the π → π* transition of the conjugated system.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then obtained by plotting k_obs against the concentration of the nucleophile and determining the slope of the resulting line.
-
Protocol 2: Kinetic Study of a Diels-Alder Reaction by ¹H NMR Spectroscopy
This protocol is a general method for monitoring the progress of a cycloaddition reaction.
-
Reaction Setup:
-
In an NMR tube, dissolve the enone (dienophile), the diene, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.
-
-
Kinetic Measurement:
-
Place the NMR tube in a thermostated bath at the desired reaction temperature.
-
At regular time intervals, remove the tube, quench the reaction by rapid cooling, and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Determine the concentration of the reactants and products at each time point by integrating characteristic, non-overlapping peaks relative to the internal standard.
-
Plot the concentration of a reactant versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
-
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general mechanisms for the Michael addition and Diels-Alder reactions, as well as a typical experimental workflow for a kinetic study.
Caption: Generalized mechanism of a Michael addition reaction.
Caption: Generalized mechanism of a Diels-Alder reaction.
Caption: A typical experimental workflow for a kinetic study.
Conclusion
The presence of a methoxy group at the β-position of this compound is predicted to significantly decrease its reactivity as a Michael acceptor and a dienophile in normal electron-demand Diels-Alder reactions compared to cyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one. This is primarily due to the electron-donating resonance effect of the methoxy group, which reduces the electrophilicity of the β-carbon and raises the energy of the LUMO. For drug development professionals and synthetic chemists, this implies that reactions involving this compound as an electrophile may require more forcing conditions, stronger nucleophiles, or specific catalytic activation to achieve desired reaction rates and yields. Further experimental studies are warranted to quantify these kinetic differences and fully elucidate the reactivity profile of this versatile building block.
References
The Wieland-Miescher Ketone: A Cost-Benefit Analysis of Synthetic Routes for Large-Scale Production
In the landscape of pharmaceutical synthesis, the Wieland-Miescher ketone stands as a cornerstone intermediate, pivotal for the construction of complex steroids and other bioactive molecules. Its efficient production on a large scale is a subject of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comparative cost-benefit analysis of two primary synthetic strategies for accessing bicyclic enone systems analogous to the Wieland-Miescher ketone: the traditional Robinson annulation and a modern alternative employing a 3-alkoxycyclohexenone derivative.
The economic viability and overall efficiency of a synthetic route in a large-scale setting are dictated by a multitude of factors including the cost of raw materials, reaction yields, process complexity, and environmental impact. This analysis delves into these critical aspects, offering a quantitative comparison to inform strategic decisions in process development and manufacturing.
Comparative Analysis of Synthetic Pathways
The synthesis of the Wieland-Miescher ketone and its analogues is dominated by the Robinson annulation, a classic and robust method. However, variations in starting materials and reaction conditions can significantly influence the cost-effectiveness of the process. Here, we compare the traditional approach using 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone with a hypothetical, yet plausible, alternative route starting from 3-methoxycyclohex-2-en-1-one.
Table 1: Performance Comparison of Synthetic Pathways
| Metric | Traditional Robinson Annulation | Alternative Route using this compound |
| Key Starting Materials | 2-Methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone | This compound, suitable Michael acceptor |
| Overall Yield (typical) | 70-85% (racemic) | Potentially higher due to regioselectivity |
| Enantioselectivity | Achievable with organocatalysis (e.g., L-proline) | Dependent on the chosen chiral catalyst or auxiliary |
| Process Complexity | Two-step, one-pot reaction is common | May involve protection/deprotection steps |
| Key Advantages | Well-established, readily available starting materials | Potentially improved regioselectivity, milder reaction conditions |
| Key Disadvantages | Potential for side reactions (e.g., polymerization of MVK) | Availability and cost of substituted 3-alkoxycyclohexenones |
Table 2: Cost Analysis of Starting Materials
| Starting Material | Supplier Example | Price (per kg) - indicative |
| 2-Methyl-1,3-cyclohexanedione | Symax Laboratories | ~$48 USD[1] |
| Methyl Vinyl Ketone | Sigma-Aldrich | ~$2058 USD (for 40 kg) |
| This compound | (Not readily available in bulk) | Price not established for large scale |
Note: Prices are indicative and subject to change based on supplier, purity, and market conditions.
Experimental Protocols
Traditional Robinson Annulation for Wieland-Miescher Ketone (Racemic)
Reaction: 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone → Wieland-Miescher Ketone
Procedure:
-
To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a base (e.g., triethylamine).
-
Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to an intramolecular aldol condensation, typically by treatment with a stronger base (e.g., sodium ethoxide in ethanol) or acid, followed by dehydration to yield the Wieland-Miescher ketone.[2][3][4][5]
-
Purify the final product by distillation or crystallization.
Alternative Route: Hypothetical Synthesis using this compound
While a direct, large-scale synthesis of a Wieland-Miescher ketone analogue from this compound is not extensively documented in publicly available literature, a plausible approach would involve a Michael addition followed by an intramolecular cyclization. The methoxy group can act as a control element for regioselectivity.
Hypothetical Reaction: this compound + Activated Michael Acceptor → Bicyclic Enone Precursor
Conceptual Procedure:
-
Activate the this compound for nucleophilic attack, potentially through the formation of an enamine or by using a strong base to generate an enolate.
-
React the activated species with a suitable Michael acceptor (e.g., an α,β-unsaturated ester or ketone).
-
The resulting adduct would then undergo an intramolecular cyclization, likely acid- or base-catalyzed, to form the second ring.
-
Subsequent functional group manipulations, which might include hydrolysis of the methoxy group and other transformations, would be necessary to arrive at the desired bicyclic enone.
Signaling Pathways and Logical Relationships
The logical flow of the synthetic pathways can be effectively visualized using Graphviz. These diagrams illustrate the sequence of reactions and the transformation of intermediates into the final product.
Cost-Benefit Analysis
Traditional Robinson Annulation:
-
Benefits: This is a well-established and highly optimized reaction. The starting materials, 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, are commercially available, although the latter can be expensive and prone to polymerization, requiring stabilization.[6][7][8] The reaction can often be performed as a one-pot synthesis, which is advantageous for large-scale production.[3] Furthermore, the development of asymmetric organocatalytic versions, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, allows for the production of enantiomerically enriched Wieland-Miescher ketone, which is crucial for many pharmaceutical applications.[9]
-
Costs and Drawbacks: The cost of methyl vinyl ketone can be a significant factor in the overall process economics. Its tendency to polymerize can lead to reduced yields and the need for careful handling and storage, adding to operational costs. While asymmetric catalysis provides access to chiral products, the catalyst loading and cost, as well as the need for purification to remove the catalyst, must be considered in a large-scale setting.[10][11]
Alternative Route using this compound:
-
Potential Benefits: The primary advantage of using a 3-alkoxycyclohexenone is the potential for enhanced regioselectivity in the initial carbon-carbon bond-forming step. The methoxy group can direct the nucleophilic attack, potentially leading to a cleaner reaction with fewer byproducts. This could simplify downstream purification processes and improve overall yield. Furthermore, the use of such a pre-functionalized starting material might open up new synthetic pathways to novel analogues of the Wieland-Miescher ketone that are not easily accessible through the traditional route.
-
Costs and Drawbacks: The most significant hurdle for this alternative route is the commercial availability and cost of this compound in large quantities. Currently, it is not a readily available bulk chemical, and its synthesis would add extra steps and costs to the overall process. The development of a robust and scalable protocol for the subsequent Michael addition and cyclization would also require significant research and development efforts. The overall atom economy of this route might be lower compared to the direct Robinson annulation if the introduction and potential removal of the methoxy group are considered.
Conclusion
For the large-scale synthesis of the Wieland-Miescher ketone, the traditional Robinson annulation remains the more economically viable and well-established method . Its long history in industrial steroid synthesis has led to highly optimized and efficient processes.[2][12] The primary challenges are the cost and handling of methyl vinyl ketone.
The alternative route using this compound presents an interesting academic prospect with the potential for improved regioselectivity . However, for this route to become a competitive option for large-scale synthesis, the development of a cost-effective and scalable synthesis of the 3-alkoxycyclohexenone starting material is a critical prerequisite. Further process development would also be necessary to optimize the subsequent annulation steps.
For researchers and drug development professionals, the choice between these routes will depend on the specific target molecule, the required scale of production, and the economic constraints of the project. While the traditional Robinson annulation offers a reliable and proven path, the exploration of alternative building blocks like this compound may lead to innovative and potentially more efficient syntheses of novel and complex polycyclic molecules in the future.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Methyl vinyl ketone price,buy Methyl vinyl ketone - chemicalbook [m.chemicalbook.com]
- 7. 128000010 [thermofisher.com]
- 8. Methyl Vinyl Ketone | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 9. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 10. Organocatalysis - Wikipedia [en.wikipedia.org]
- 11. Organocatalysis: our golden ticket to a green future? - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. Wieland-Miescher_ketone [chemeurope.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Methoxycyclohex-2-en-1-one: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Methoxycyclohex-2-en-1-one (CAS No. 16807-60-6) are outlined below to ensure the safety of laboratory personnel and adherence to environmental regulations. This procedural document is designed for researchers, scientists, and professionals in drug development who may handle this chemical compound.
Immediate Safety Protocols and Personal Protection
Prior to handling this compound, a thorough understanding of its potential hazards is critical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies this compound as a substance that causes skin irritation and may lead to an allergic skin reaction.[1] Consequently, the use of appropriate personal protective equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Always wear chemical-resistant gloves, such as nitrile rubber. It is important to inspect gloves for any signs of degradation before use and to employ proper removal techniques to prevent skin exposure.[2]
-
Eye Protection: The use of safety glasses equipped with side shields or chemical safety goggles is required to protect against splashes.[2]
-
Body Protection: A laboratory coat or other suitable protective clothing must be worn to minimize the risk of skin contact.
In the event of accidental exposure, the following first-aid measures should be taken without delay:
-
Skin Exposure: Immediately remove all contaminated clothing. The affected skin area should be rinsed thoroughly with water or showered.[2] If irritation or a rash develops, it is important to seek medical attention.
-
Eye Exposure: Cautiously rinse the eyes with water for several minutes. If contact lenses are present and can be easily removed, they should be taken out before continuing to rinse. Should eye irritation persist, medical advice should be sought.
Systematic Disposal Procedures
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable local, state, and federal regulations. This chemical must be treated as hazardous waste.
Step 1: Waste Segregation and Containment It is imperative to not mix this compound with other waste materials, particularly those that are non-hazardous.[3] Waste containing this chemical should be collected in a dedicated, clearly labeled, and securely sealed container constructed from a compatible material. The container must be marked with "Hazardous Waste" and the full chemical name, "this compound".
Step 2: Chemical Waste Storage The designated waste container should be stored in a cool, dry, and well-ventilated location, away from sources of heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4] A flammable storage cabinet is the appropriate storage unit for this type of waste.[3] The container must be kept tightly closed to avert any leaks or evaporation.[2]
Step 3: Professional Disposal Arrangement Personnel should contact their institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup. A comprehensive and accurate description of the waste, including its chemical identity and any known hazards, must be provided. All institutional and regulatory protocols for the transfer of hazardous waste must be strictly followed.
Step 4: Decontamination of Empty Containers Containers that previously held this compound must be triple-rinsed with an appropriate solvent, such as acetone or ethanol. The resulting rinsate is also considered hazardous waste and must be collected and disposed of accordingly.[3] Following a thorough decontamination, the labels on the container should be defaced, and the container can then be discarded as regular trash, in line with institutional guidelines.[3]
Chemical and Physical Properties
The table below provides a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [1][5] |
| Molecular Weight | 126.15 g/mol | [1] |
| Boiling Point | 232.9 ± 29.0 °C at 760 mmHg | [5] |
| Flash Point | 104.2 ± 17.8 °C | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| CAS Number | 16807-60-6 | [1][5] |
Disposal Process Workflow
The following diagram illustrates the decision-making process for the correct disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established procedures, laboratory professionals can effectively manage the disposal of this compound in a manner that is both safe and environmentally sound, thereby promoting a robust culture of safety and regulatory compliance within their research settings.
References
Personal protective equipment for handling 3-Methoxycyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Methoxycyclohex-2-en-1-one. The following procedures are based on the known hazards of this chemical and general laboratory safety protocols. It is imperative to conduct a site-specific risk assessment before commencing any work.
Hazard Summary
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Skin Protection | Gloves: Nitrile or neoprene gloves are recommended. Given the absence of specific glove breakthrough data for this compound, it is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. Lab Coat: A chemically resistant lab coat must be worn and buttoned completely. Ensure the material is appropriate for handling flammable liquids. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. A full-face respirator will also provide eye and face protection. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use compatible and properly labeled containers.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




